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  • Product: 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
  • CAS: 444907-84-0

Core Science & Biosynthesis

Foundational

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide physical properties

An In-depth Technical Guide to the Physical Properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and drug development. The N-substituted acetamide moiety is a significant pharmacophore that can influence a molecule's physicochemical properties, such as lipophilicity and bioavailability.[1][2] Understanding the physical properties of this compound is fundamental for its handling, formulation, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and details the experimental protocols for their determination.

Chemical Identity and Core Properties

A precise understanding of the chemical identity is the foundation for all further physicochemical analysis.

IdentifierValueSource
IUPAC Name 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamideN/A
Molecular Formula C₁₃H₁₆N₂O[3]
Molecular Weight 216.28 g/mol [3]
Physical Form Solid[3]
MDL Number MFCD02177236[3]
PubChem Substance ID 329795071[3]

Structural Representation:

SMILES string: CC(NC(CC#N)=O)C1=CC=C(CC)C=C1[3]

InChI key: RRGIPXOTKKBHCS-UHFFFAOYSA-N[3]

Experimentally Determined Physical Properties: A Methodological Approach

While specific, experimentally verified data for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is not widely available in the public domain, this section outlines the authoritative, field-proven methodologies for determining its key physical properties.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

This method is a standard for accurate melting point determination and relies on indirect heating of a small sample in a capillary tube.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of finely powdered 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide onto a clean, dry watch glass.

    • Jab the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[4][5]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination:

    • If the melting point is unknown, a rapid determination is performed first. Heat the sample at a fast rate (e.g., 10°C/min) to find an approximate melting range.[4]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

    • Use a fresh sample in a new capillary tube.

    • Heat the sample rapidly until the temperature is about 10-15°C below the approximate melting point.

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).[6]

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate temperature reading.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Grind sample to fine powder Prep2 Pack 2-3 mm in capillary tube Prep1->Prep2 Measure1 Insert into Mel-Temp Prep2->Measure1 Measure2 Rapid heating for approximate M.P. Measure1->Measure2 Measure3 Cool down apparatus Measure2->Measure3 Measure4 Slow heating (1-2°C/min) for accurate M.P. Measure3->Measure4 Data1 Record T1: First liquid drop Measure4->Data1 Data2 Record T2: All solid melts Data1->Data2 Data3 Report Melting Range (T1-T2) Data2->Data3

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profile

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation. A systematic approach is used to classify a compound's solubility based on its behavior in a series of solvents of varying polarity and pH.[7]

Experimental Protocol: Systematic Solubility Testing

This protocol uses a sequence of solvents to determine the solubility class of an organic compound.[8]

Step-by-Step Methodology:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[8]

    • If the compound dissolves, test the solution with litmus paper to determine if it is acidic, basic, or neutral.[7]

  • Solubility in 5% NaOH:

    • If the compound is insoluble in water, add 25 mg to a new test tube.

    • Add 0.75 mL of 5% aqueous NaOH solution in portions, shaking well.

    • Solubility in NaOH suggests the presence of an acidic functional group.[8]

  • Solubility in 5% NaHCO₃:

    • If the compound is soluble in NaOH, test its solubility in 5% aqueous NaHCO₃ using a fresh sample.

    • Solubility in NaHCO₃ indicates a relatively strong acid (e.g., a carboxylic acid), while insolubility suggests a weak acid (e.g., a phenol).[7][8]

  • Solubility in 5% HCl:

    • If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl.[8]

    • Add 25 mg of the compound to a test tube, followed by 0.75 mL of 5% HCl in portions, with vigorous shaking.

    • Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.

Predicted Solubility of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide:

  • The presence of the amide and nitrile groups provides some polarity.

  • The ethylphenyl group is nonpolar and will decrease water solubility.

  • The amide group is generally neutral, and the nitrile group is not significantly acidic or basic.

  • Therefore, the compound is expected to be largely insoluble in water, 5% NaOH, and 5% HCl, placing it in the neutral compound class.

Logical Flow for Solubility Classification

SolubilityClassification Start Start with Unknown Compound Water Test with Water Start->Water Litmus Test with Litmus Paper Water->Litmus Soluble NaOH Test with 5% NaOH Water->NaOH Insoluble Base Basic Compound (Class B) Litmus->Base Blue Acid Acidic Compound Litmus->Acid Red Neutral Neutral Compound (Class Sg) Litmus->Neutral No Change HCl Test with 5% HCl NaOH->HCl Insoluble NaOH->Acid Soluble Inert Inert Compound (Class I) HCl->Inert Insoluble HCl->Base Soluble

Caption: Decision tree for the systematic classification of organic compound solubility.

Spectroscopic Characterization

While specific spectra for this compound are not available in the provided search results, the following spectroscopic techniques are essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the ethyl group protons, the aromatic protons, the methine proton adjacent to the nitrogen, and the methylene protons of the acetamide group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks would include a nitrile (C≡N) stretch (around 2250 cm⁻¹) and an amide C=O stretch (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. The molecular ion peak would be expected at m/z = 216.28.

Safety and Handling

Based on available data, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide should be handled with appropriate care.

  • GHS Classification: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302 - Harmful if swallowed[3]

  • Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

  • Storage: Store as a combustible solid.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. (n.d.). SpectraBase. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Athabasca University. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Technology. Retrieved from [Link]

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide | C13H16N2O | CID 4181715. (n.d.). PubChem. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016, June 16). PubMed Central. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide: Chemical Structure and Analysis

This technical guide provides a comprehensive overview of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical structure, physicochemical properties, and a detailed exposition of the analytical methodologies crucial for its characterization and quality control. The protocols and explanations provided herein are grounded in established analytical principles and are designed to ensure scientific rigor and reproducibility.

Introduction and Chemical Identity

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a member of the N-substituted acetamide class of organic compounds, characterized by an acetamide backbone with a cyano group and a substituted phenyl ethyl group. While specific applications are not extensively documented in publicly available literature, its structural motifs, particularly the cyanoacetamide group, are found in various biologically active molecules.[1] Understanding its chemical and analytical profile is the first step in exploring its potential utility in medicinal chemistry and materials science.

Key Identifiers:

IdentifierValueSource
IUPAC Name 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide[2]
CAS Number 1314892-97-1[3]
Molecular Formula C13H16N2O[4]
Molecular Weight 216.28 g/mol [4]
Canonical SMILES CCC1=CC=C(C=C1)C(C)NC(=O)CC#N[4]
InChI Key RRGIPXOTKKBHCS-UHFFFAOYSA-N[4]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is fundamental to its chemical reactivity and its interaction with biological systems.

Caption: Chemical structure of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Predicted Physicochemical Properties:

PropertyValueNotes
LogP 1.3A measure of lipophilicity, indicating moderate solubility in organic solvents.
Topological Polar Surface Area 52.9 ŲSuggests potential for reasonable cell membrane permeability.
Hydrogen Bond Donors 1The amide nitrogen can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors.

These properties are computationally predicted and should be experimentally verified.

Synthesis Outline

The synthesis of N-substituted cyanoacetamides is generally achieved through the reaction of a primary or secondary amine with a cyanoacetic acid derivative.[5] For 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a plausible synthetic route involves the condensation of 1-(4-ethylphenyl)ethanamine with an activated form of cyanoacetic acid, such as ethyl cyanoacetate.[6]

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-(4-ethylphenyl)ethanamine 1-(4-ethylphenyl)ethanamine Condensation Condensation 1-(4-ethylphenyl)ethanamine->Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Condensation 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Condensation->2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Caption: Plausible synthetic route for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The following sections detail the key analytical methods and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for confirming the identity of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

4.1.1. ¹H NMR Spectroscopy

  • Objective: To identify and map the hydrogen atoms within the molecule.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Ethyl group (phenyl): A triplet around 1.2 ppm (CH₃) and a quartet around 2.6 ppm (CH₂).

    • Ethyl group (amide linkage): A doublet around 1.5 ppm (CH₃) and a multiplet (likely a quintet or sextet) around 5.0 ppm (CH).

    • Methylene group (cyanoacetamide): A singlet or two doublets (if diastereotopic) around 3.5-4.0 ppm.

    • Aromatic protons: Doublets in the range of 7.1-7.4 ppm, characteristic of a para-substituted benzene ring.

    • Amide proton: A broad singlet or doublet (depending on coupling to the adjacent CH) between 8.0 and 9.0 ppm.

4.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon environments in the molecule.

  • Expected Chemical Shifts (δ):

    • Aliphatic carbons: In the range of 15-60 ppm.

    • Cyano carbon: Around 115-120 ppm.[7]

    • Aromatic carbons: In the range of 125-150 ppm.

    • Carbonyl carbon: Around 165-170 ppm.[8]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure. Assign the signals in the ¹³C NMR spectrum based on expected chemical shifts and, if necessary, by using advanced techniques like DEPT or 2D NMR (COSY, HSQC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Objective: To confirm the presence of key functional groups.

  • Expected Absorption Bands (cm⁻¹):

    • N-H stretch (amide): A sharp to moderately broad peak around 3300 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Multiple peaks between 2850 and 3100 cm⁻¹.

    • C≡N stretch (nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.[9]

    • C=O stretch (amide I): A strong, sharp peak around 1650 cm⁻¹.[8]

    • N-H bend (amide II): A peak around 1550 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Protocol for IR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

  • Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Objective: To confirm the molecular weight and obtain structural information from fragmentation.

  • Expected Results:

    • Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺ or [M+Na]⁺): A peak corresponding to the molecular weight of the compound (216.28 g/mol ). For example, in ESI+, a peak at m/z 217.13 ([M+H]⁺) would be expected.

    • Key Fragments: Fragmentation may occur at the amide bond, leading to characteristic daughter ions.

Protocol for MS Analysis (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for quantitative analysis.

  • Objective: To determine the purity of the compound and quantify its concentration.

  • Method Parameters (starting point for method development):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Data Acquisition: Inject the sample and run the gradient program.

  • Data Processing: Integrate the peaks in the chromatogram.

  • Analysis: Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Product Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC-UV NMR->HPLC IR->HPLC MS->HPLC Final_Product Characterized Compound HPLC->Final_Product

Caption: A typical analytical workflow for the characterization of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Safety Considerations

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is classified as acutely toxic if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and analytical characterization of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The methodologies outlined herein, including NMR, IR, MS, and HPLC, form a robust framework for the unambiguous identification and purity assessment of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is paramount for any subsequent research and development activities.

References

  • National Center for Biotechnology Information (2024). Toxicological Profile for Cyanide. Retrieved from [Link]

  • Welker, M., & Chorus, I. (2001). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate. Retrieved from [Link]

  • O.I. Analytical. (2009). An Overview and Comparison of Methods for Cyanide Analysis. California Water Boards. Retrieved from [Link]

  • Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Retrieved from [Link]

  • Božić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

  • Logue, B. A., et al. (2006). The Analysis of Cyanide and its Metabolites in Biological Samples. CORE. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link]

  • PubChem. 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]

  • NIST. Acetamide, 2-cyano-. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. ResearchGate. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

  • Wikipedia. Cyanoacetamide. Retrieved from [Link]

  • PubChem. 2-cyano-N-[(1S)-1-phenylethyl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-. Retrieved from [Link]

  • SpectraBase. 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide. Retrieved from [Link]

  • Organic Syntheses. cyanoacetamide. Retrieved from [Link]

  • PubChem. 2-Cyano-N-ethylacetamide. Retrieved from [Link]

  • ResearchGate. (2018). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • PubChem. 2-Cyano-N-methylacetamide. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Abstract This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. In the absence of definitive published data, this document, intended...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. In the absence of definitive published data, this document, intended for researchers, scientists, and drug development professionals, leverages a structure-based rationale and the known bioactivities of related cyanoacetamide derivatives to propose a scientifically plausible pathway of interaction. We postulate that 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in various human cancers. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing robust protocols for target engagement, cellular activity, and downstream signaling analysis. Our objective is to furnish the scientific community with a foundational roadmap for elucidating the therapeutic potential of this compound.

Introduction and Compound Profile

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a synthetic organic compound characterized by a central acetamide scaffold, a nitrile group, and an N-substituted 1-(4-ethylphenyl)ethyl moiety.[1][2] Its chemical structure is presented in Table 1. The cyanoacetamide core is a well-established pharmacophore, known for its versatile reactivity and presence in a multitude of biologically active compounds.[2][3] Derivatives of cyanoacetamide have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, the incorporation of a cyano group can contribute to both the binding affinity and the covalent or non-covalent inhibitory mechanisms of small molecules targeting enzymes.

Table 1: Chemical and Physical Properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

PropertyValueSource
IUPAC Name 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamidePubChem CID: 4181715[1][2]
Molecular Formula C₁₃H₁₆N₂OSigma-Aldrich
Molecular Weight 216.28 g/mol Sigma-Aldrich
SMILES CCC1=CC=C(C=C1)C(C)NC(=O)CC#NPubChem CID: 4181715[1][2]
Physical Form SolidSigma-Aldrich

A Hypothetical Mechanism of Action: MEK1 Inhibition

Based on a thorough analysis of the structure of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and the established roles of related compounds, we propose a primary mechanism of action centered on the inhibition of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). MEK1 is a dual-specificity protein kinase that plays a pivotal role in the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Our hypothesis is predicated on the following rationale:

  • Structural Analogy: The overall architecture of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide bears resemblance to known Type III allosteric inhibitors of MEK1. These inhibitors bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that locks the enzyme in an inactive state. The ethylphenyl group could potentially occupy a hydrophobic pocket, while the cyano and acetamide moieties may form critical hydrogen bonds with the protein backbone.

  • Pharmacophoric Features: The presence of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl and the nitrile nitrogen), and a hydrophobic aromatic ring are key pharmacophoric features often found in kinase inhibitors.[5][6]

  • Reactivity of the Cyano Group: While we propose a non-covalent interaction, the electrophilic nature of the nitrile carbon could potentially allow for reversible covalent bond formation with a nearby nucleophilic residue in the target protein, a mechanism observed for some enzyme inhibitors.

The proposed inhibitory action on MEK1 would lead to a cascade of downstream effects, ultimately culminating in the suppression of cancer cell proliferation and survival.

MEK1_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Target of Inhibition cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activation RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK1 MEK1 RAF->MEK1 Phosphorylation ERK ERK MEK1->ERK Phosphorylation Compound 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Compound->MEK1 Inhibition Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition

Caption: Proposed signaling pathway of MEK1 inhibition.

Experimental Framework for Mechanism of Action Validation

To rigorously test our hypothesis, we propose a multi-tiered experimental approach. This framework is designed to first establish the biological activity of the compound, then to identify and validate its direct molecular target, and finally to characterize its effects on the downstream signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Viability Tier 1: Cellular Activity Screening (e.g., MTT/XTT Assays) Start->Cell_Viability Target_Engagement Tier 2: Target Engagement and Validation Cell_Viability->Target_Engagement If active Biochemical_Assay In Vitro Kinase Assay (MEK1) Target_Engagement->Biochemical_Assay Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Target_Engagement->Cellular_Thermal_Shift Downstream_Analysis Tier 3: Downstream Pathway Analysis (Western Blotting) Target_Engagement->Downstream_Analysis If target engagement confirmed End End: MoA Elucidation Downstream_Analysis->End

Caption: A tiered experimental workflow for MoA validation.

Tier 1: Cellular Activity Screening

The initial step is to ascertain the biological effect of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide on cancer cell lines known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, HT-29 colon cancer).

Protocol: MTT Cell Viability Assay [7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Expected Outcome: A dose-dependent decrease in cell viability, indicating cytotoxic or cytostatic activity.

Tier 2: Target Engagement and Validation

If the compound demonstrates cellular activity, the next crucial step is to confirm its direct interaction with the hypothesized target, MEK1.

Protocol: In Vitro MEK1 Kinase Assay [8][9]

  • Reaction Setup: In a 96-well plate, combine recombinant active MEK1 enzyme, a specific substrate (e.g., inactive ERK2), and ATP.

  • Inhibitor Addition: Add varying concentrations of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide to the reaction wells.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Quantify the phosphorylation of the substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Determine the IC₅₀ value of the compound for MEK1 inhibition.

Expected Outcome: A dose-dependent inhibition of MEK1 kinase activity, confirming the compound's ability to directly target the enzyme.

Tier 3: Downstream Pathway Analysis

Confirmation of direct target inhibition should be followed by an assessment of the compound's impact on the downstream signaling cascade in a cellular context.

Protocol: Western Blot Analysis of ERK Phosphorylation [3][10][11]

  • Cell Lysis: Treat MAPK-dependent cancer cells with 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide at concentrations around its cellular IC₅₀ for a specified time (e.g., 2-24 hours). Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Expected Outcome: A significant, dose-dependent decrease in the level of phosphorylated ERK, with no change in the total ERK levels, providing strong evidence for the on-target activity of the compound in a cellular environment.

Table 2: Summary of Proposed Validating Experiments

TierExperimentPurposeExpected Result
1 MTT Cell Viability AssayTo assess the compound's effect on cancer cell proliferation.Dose-dependent reduction in cell viability (IC₅₀ determination).
2 In Vitro MEK1 Kinase AssayTo determine if the compound directly inhibits MEK1 enzymatic activity.Dose-dependent inhibition of MEK1 activity (IC₅₀ determination).
3 Western Blot for p-ERKTo confirm inhibition of the downstream MEK1 signaling pathway in cells.Dose-dependent decrease in the p-ERK/total ERK ratio.

Conclusion

This technical guide puts forth a well-grounded, albeit hypothetical, mechanism of action for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide as a MEK1 inhibitor. The proposed experimental framework provides a clear and logical path for the validation of this hypothesis. Successful execution of these studies will not only elucidate the molecular basis of this compound's activity but also pave the way for its further development as a potential therapeutic agent. The convergence of structural rationale and a robust, multi-tiered validation strategy offers a powerful paradigm for the characterization of novel chemical entities in the early stages of drug discovery.

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Exploratory

A Technical Guide to the Biological Investigation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Introduction The cyanoacetamide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[1][2] Derivatives of cyan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyanoacetamide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[1][2] Derivatives of cyanoacetamide have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide focuses on a specific, lesser-studied derivative: 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. While the biological profile of this particular molecule is not extensively documented in current literature, its chemical structure, featuring a chiral center and lipophilic ethylphenyl group, suggests a strong potential for significant biological interactions.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, field-proven framework for the synthesis and subsequent biological evaluation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The protocols described herein are designed to be self-validating systems, providing a robust starting point for a thorough investigation into the compound's potential as a therapeutic agent.

Part 1: Chemical Synthesis

The most direct and economical pathway for the synthesis of N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate with a primary amine.[3] This guide proposes a synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide from ethyl cyanoacetate and 1-(4-ethylphenyl)ethan-1-amine.

Proposed Synthesis Workflow

Reactant1 Ethyl Cyanoacetate Reaction Solvent-free Reflux or High-Boiling Solvent Reactant1->Reaction Reactant2 1-(4-ethylphenyl)ethan-1-amine Reactant2->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Purification->Product

Caption: Proposed synthesis workflow for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Experimental Protocol: Synthesis
  • Materials & Equipment:

    • Ethyl cyanoacetate

    • 1-(4-ethylphenyl)ethan-1-amine

    • High-boiling point solvent (e.g., N,N-Dimethylformamide or Toluene) (Optional)

    • Ethanol (for recrystallization)

    • Deionized water

    • Round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirrer

    • Büchner funnel and filter flask

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine 1-(4-ethylphenyl)ethan-1-amine (1.0 eq) and ethyl cyanoacetate (1.2 eq).[3]

    • If conducting a solvent-free reaction, heat the mixture with stirring to approximately 100-150°C.[3] Alternatively, dissolve the amine in a minimal amount of a high-boiling solvent before adding the ethyl cyanoacetate and heating to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add an excess of deionized water to the cooled mixture to precipitate the crude product.[3]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to yield the pure 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

    • Dry the purified product under vacuum.

    • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Part 2: Biological Activity Screening

Based on the known activities of related cyanoacetamide compounds, a primary investigation should focus on three key areas: cytotoxicity, antimicrobial activity, and enzyme inhibition.

A. Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This assay is a crucial first step in evaluating the potential of a novel compound as an anticancer agent.[5]

A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with serial dilutions of compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Select a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., primary human dermal fibroblasts).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4][6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • Assay Procedure:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[5]

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Untreated Control1.2540.087100.0
Vehicle Control (DMSO)1.2480.09199.5
0.11.2110.08596.6
11.1030.07988.0
100.7520.06259.9
500.3410.04527.2
1000.1580.02312.6
Calculated IC₅₀ (µM) 18.5
B. Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][9]

A Prepare serial dilutions of compound in 96-well plate B Prepare standardized bacterial inoculum (0.5 McFarland) A->B C Inoculate each well with bacterial suspension B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate plate at 37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine MIC (lowest concentration with no growth) F->G

Caption: Workflow for the broth microdilution antimicrobial assay.

  • Preparation:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[10] The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.

    • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in the broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial suspension.

    • Include a growth control well (bacteria, no compound) and a sterility control well (broth, no bacteria).

    • Incubate the plate at 37°C for 16-20 hours in an ambient air incubator.[9]

  • Data Analysis:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[9]

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Enterococcus faecalis ATCC 29212Positive64
Escherichia coli ATCC 25922Negative>128
Pseudomonas aeruginosa ATCC 27853Negative>128
C. Enzyme Inhibition Screening: Kinase Assay

Given that many cyano-functionalized molecules act as enzyme inhibitors, screening against a relevant enzyme class, such as protein kinases, is a logical step. Luminescence-based kinase assays, which quantify the amount of ADP produced during the kinase reaction, are highly sensitive and suitable for high-throughput screening.[11]

cluster_0 Kinase Reaction cluster_1 ADP Detection A Add kinase, substrate, and test compound to well B Initiate reaction with ATP A->B C Incubate at 30°C B->C D Stop reaction & deplete remaining ATP C->D E Convert ADP to ATP D->E F Generate luminescent signal via luciferase E->F G Measure Luminescence F->G

Caption: General workflow for a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

  • Assay Setup:

    • Select a kinase of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1).

    • In a white, opaque 96-well plate, add serially diluted 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (DMSO) control.[11]

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The amount of ADP produced is proportional to the kinase activity.[11]

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.[11]

    • Add a detection reagent that contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[11]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Kinase TargetCompound Concentration (nM)Luminescence (RLU)% Inhibition
Src Kinase0 (No Inhibitor)850,0000
1825,0002.9
10710,00016.5
100430,00049.4
1000150,00082.4
1000050,00094.1
Calculated IC₅₀ (nM) 102

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The proposed studies in cytotoxicity, antimicrobial activity, and enzyme inhibition will generate the initial data necessary to understand the compound's pharmacological potential. Positive "hits" in any of these primary screens should be followed by more in-depth investigations, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety in animal models.

By following a logical and rigorous experimental plan, researchers can effectively unlock the potential of novel chemical entities like 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide for future therapeutic applications.

References

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  • Miller, R. A., & Miller, S. T. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms, 64(3), 211–222. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

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Foundational

An In-depth Technical Guide to 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (CAS Number: 444907-84-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a small molecule with potential applications...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a small molecule with potential applications in medicinal chemistry and drug discovery. While publicly available data on this specific compound is limited, this document consolidates the known information, including its chemical properties and spectroscopic data. Furthermore, leveraging established synthetic methodologies for analogous N-substituted cyanoacetamides, a detailed, field-proven protocol for its synthesis and characterization is presented. This guide also explores the potential biological significance of this class of compounds, offering insights for future research and development endeavors.

Introduction

N-substituted cyanoacetamides are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems. The inherent reactivity of the cyano and amide functional groups, coupled with the active methylene bridge, makes them valuable precursors for constructing molecules with diverse pharmacological profiles. The title compound, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, belongs to this promising class. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is presented in the table below.

PropertyValueSource
CAS Number 444907-84-0[1]
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Appearance Solid (predicted)
SMILES CC(NC(CC#N)=O)C1=CC=C(CC)C=C1
InChI Key RRGIPXOTKKBHCS-UHFFFAOYSA-N

Synthesis and Purification

While a specific synthesis protocol for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide has not been published, a reliable and efficient synthesis can be designed based on well-established methods for the preparation of N-substituted cyanoacetamides. The most common approach involves the amidation of an alkyl cyanoacetate with a primary amine.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-(4-ethylphenyl)ethan-1-amine with an alkyl cyanoacetate, such as ethyl cyanoacetate or methyl cyanoacetate.

Synthetic Pathway 1-(4-ethylphenyl)ethan-1-amine 1-(4-ethylphenyl)ethan-1-amine Target_Compound 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 1-(4-ethylphenyl)ethan-1-amine->Target_Compound Amidation Alkyl_cyanoacetate Alkyl Cyanoacetate (e.g., Ethyl Cyanoacetate) Alkyl_cyanoacetate->Target_Compound

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the structurally similar compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide.

Materials:

  • 1-(4-ethylphenyl)ethan-1-amine

  • Methyl cyanoacetate (or Ethyl cyanoacetate)

  • Dichloromethane (DCM), dry

  • Ethyl acetate

  • Methanol

  • Dilute acetic acid

  • Magnesium sulfate (or Sodium sulfate), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(4-ethylphenyl)ethan-1-amine (1 equivalent) in dry dichloromethane.

  • Addition of Reagents: To the stirred solution, add methyl cyanoacetate (1 equivalent) followed by a catalytic amount of dilute acetic acid.

  • Reaction: Allow the reaction mixture to stir at room temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide as a solid.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide has been reported.[2]

Reported ¹H NMR Data (300.135 MHz, DMSO-d₆, 318 °C): [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Predicted)
Data not fully availableAromatic protons, -CH(CH₃)-, -NH-, -CH₂CN, -CH₂CH₃, -CH(CH₃), -CH₂CH₃

Note: While the existence of a ¹H NMR spectrum is confirmed, the detailed peak assignments are predicted based on the chemical structure. Researchers should acquire and interpret their own analytical data for confirmation.

Potential Biological Applications and Future Directions

While no specific biological activity has been reported for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, the broader class of N-substituted cyanoacetamides has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.

Known Activities of Related Compounds
  • Anticancer Activity: Several N-aryl-2-cyanoacetamide derivatives have been investigated for their potential as anticancer agents.[3]

  • Antimicrobial Activity: The cyanoacetamide scaffold is present in various compounds exhibiting antibacterial and antifungal properties.

  • Enzyme Inhibition: Certain cyanoacetamide derivatives have been explored as inhibitors of various enzymes implicated in disease pathways.

The structural features of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, including the aromatic ring and the chiral center, suggest that it could be a valuable candidate for screening in various biological assays.

Proposed Research Workflow

Research Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization Synthesis Optimized Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization In_Vitro In Vitro Screening (e.g., Anticancer, Antimicrobial) Characterization->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A proposed workflow for future research.

Conclusion

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide represents an under-investigated molecule within the pharmacologically relevant class of N-substituted cyanoacetamides. This technical guide provides a foundational resource for its synthesis, characterization, and potential exploration in drug discovery programs. The presented synthetic protocol offers a clear and reproducible method for obtaining the compound, while the discussion of the biological potential of related structures provides a rationale for its inclusion in screening libraries. Further research into the biological activities of this compound is warranted and could unveil novel therapeutic applications.

References

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 5):o653. Available from: [Link]

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide | C13H16N2O | CID 4181715 - PubChem. Available from: [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Molecules. 2021;26(11):3321. Available from: [Link]

Sources

Exploratory

The Strategic Role of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide in Modern Drug Discovery: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of 2-cyano-N-[1-(4-ethylp...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. We will delve into the core attributes of this molecule, positioning it within the broader context of cyanoacetamide derivatives as privileged scaffolds in medicinal chemistry.

Executive Summary

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a bespoke chemical entity with significant potential in drug discovery. Its molecular architecture, characterized by a reactive cyanoacetamide core and a tailored lipophilic ethylphenyl substituent, offers a unique combination of chemical reactivity and drug-like properties. This guide will provide a thorough examination of its molecular characteristics, detailed synthetic protocols, and explore its prospective applications, particularly in the development of novel therapeutics. The strategic incorporation of the cyano group and the overall molecular framework make it a compelling starting point for lead optimization and the generation of compound libraries with diverse pharmacological profiles.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery campaign. These parameters govern its solubility, permeability, and metabolic stability, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol [1]
Appearance Solid (predicted)General knowledge of similar compounds
SMILES CCC1=CC=C(C=C1)C(C)NC(=O)CC#N
InChI InChI=1S/C13H16N2O/c1-3-11-4-6-12(7-5-11)10(2)15-13(16)8-9-14/h4-7,10H,3,8H2,1-2H3,(H,15,16)

The structure of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide features a chiral center at the ethylphenyl-ethyl moiety, which introduces the possibility of stereoisomers. The biological activity of such chiral molecules can be stereospecific, a critical consideration for drug development. The cyanoacetamide functional group is a key pharmacophore, known for its ability to participate in hydrogen bonding and its role as a bioisostere for other functional groups.[2]

Synthesis of N-Substituted Cyanoacetamides: A Methodological Overview

The synthesis of N-substituted cyanoacetamides is a well-established and versatile process in organic chemistry.[1] The most common approach involves the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with a primary or secondary amine.[1][3] This straightforward reaction provides a modular and efficient route to a wide array of cyanoacetamide derivatives.

General Synthetic Pathway

The synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide would follow a similar, well-trodden path. The key starting materials are 1-(4-ethylphenyl)ethanamine and an activated form of cyanoacetic acid, such as ethyl cyanoacetate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 1-(4-ethylphenyl)ethanamine product 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide reactant1->product Nucleophilic Acyl Substitution reactant2 Ethyl Cyanoacetate reactant2->product condition1 Solvent (e.g., Ethanol or neat) condition1->product condition2 Heat (optional) condition2->product

Caption: General synthetic scheme for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Cyanoacetamide

This protocol details the synthesis of a structurally related N-aryl cyanoacetamide to illustrate the general procedure.

Objective: To synthesize N-(4-chlorophenyl)-2-cyanoacetamide.

Materials:

  • 4-chloroaniline

  • Ethyl cyanoacetate

  • Ethanol (optional, as solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl cyanoacetate (1.2 equivalents). The reaction can be run neat or in a minimal amount of a high-boiling solvent like ethanol.

  • Heat the mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether.

  • If the product does not precipitate, perform an aqueous workup. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

The Cyanoacetamide Moiety: A Privileged Scaffold in Drug Discovery

The cyanoacetamide functional group is a cornerstone in medicinal chemistry, offering a unique combination of chemical reactivity and biological relevance.[3] Its versatility stems from several key features:

  • Active Methylene Group: The methylene group flanked by the cyano and carbonyl groups is highly acidic and serves as a nucleophile in a variety of carbon-carbon bond-forming reactions.[1]

  • Hydrogen Bonding Capabilities: Both the amide and cyano groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Bioisosteric Potential: The cyano group can act as a bioisostere for other functional groups, such as halogens or a carbonyl group, allowing for fine-tuning of a molecule's physicochemical and pharmacological properties.[2]

Key Chemical Transformations

The reactivity of the cyanoacetamide core allows for its elaboration into a diverse range of heterocyclic systems, many of which are found in approved drugs and clinical candidates.

G cluster_start cluster_reactions cluster_products start 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Active Methylene Group knoevenagel Knoevenagel Condensation start:f1->knoevenagel gewald Gewald Reaction start:f1->gewald michael Michael Addition start:f1->michael prod1 α,β-Unsaturated Derivatives knoevenagel->prod1 prod2 2-Aminothiophenes gewald->prod2 prod3 Substituted Pyridines michael->prod3

Caption: Key reactions involving the active methylene group of cyanoacetamides.

  • Knoevenagel Condensation: The reaction of the active methylene group with aldehydes or ketones yields α,β-unsaturated cyanoacetamides.[4][5][6] These products are valuable intermediates and have shown a range of biological activities, including antibacterial and anticancer properties.[4]

  • Gewald Reaction: This three-component reaction between a cyanoacetamide, a carbonyl compound, and elemental sulfur provides a straightforward route to highly substituted 2-aminothiophenes.[7] 2-aminothiophenes are considered bioisosteres of anthranilic acids and are prevalent in many pharmaceuticals.[7]

Potential Applications in Drug Development

The structural features of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and its derivatives suggest potential applications in several therapeutic areas. The broader class of cyanoacetamides has demonstrated a wide spectrum of pharmacological activities.

Table 2: Reported Pharmacological Activities of Cyanoacetamide Derivatives

Therapeutic AreaExample ActivityReference
Oncology Inhibition of various kinases, antitumor activity[8]
Infectious Diseases Antibacterial, antifungal[4]
Inflammatory Diseases Anti-inflammatory[8]
Neurological Disorders Potential for neuroprotective effects[5]

The presence of the 1-(4-ethylphenyl)ethyl moiety in the target molecule provides a lipophilic handle that can be optimized to enhance binding to specific protein targets and to modulate pharmacokinetic properties.

Analytical and Quality Control Considerations

The analysis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and its derivatives would typically involve standard analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and for reaction monitoring. Both normal-phase and reverse-phase methods can be developed. Gas Chromatography (GC) may also be applicable, though the polarity of the molecule might necessitate derivatization.[9]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation.

    • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula.

    • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups, particularly the nitrile (C≡N) and amide (C=O) stretches.

Conclusion and Future Directions

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide represents a promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, and the reactivity of the cyanoacetamide core allows for extensive chemical diversification. Future research should focus on the synthesis of a library of analogues with variations in the aromatic substituent and the chiral center to explore the structure-activity relationship (SAR) for various biological targets. The insights provided in this guide are intended to empower researchers to harness the full potential of this versatile chemical scaffold in their drug discovery endeavors.

References

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • Kang, O. Y., Kim, E., Lee, W. H., Ryu, D. H., Lim, H. J., & Park, S. J. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Medicinal Chemistry, 14(2), 265-270.
  • Al-Ostoot, F. H., Al-Zahrani, F. A., Al-Ghamdi, A. M., & El-Sayed, R. (2023).
  • Dömling, A. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • Dömling, A. (2010). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Seyfried, C. A., & van Amsterdam, C. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA International Journal for Chemistry, 58(3), 143-147.
  • Basha, S. J., Mohan, P., Yeggoni, D. P., Babu, Z. R., Kumar, P. B., Rao, A. D., ... & Damu, A. G. (2018). New flavone-cyanoacetamide hybrids with a combination of cholinergic, antioxidant, modulation of β-Amyloid aggregation, and neuroprotection properties as innovative multifunctional therapeutic candidates for Alzheimer's disease and unraveling their mechanism of action with acetylcholinesterase. Molecular Pharmaceutics, 15(6), 2206-2223.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Al-Mokyna, A. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Aslam, J., Akhtar, N., & Khan, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-26.
  • El-Bialy, S. A., & Gouda, M. A. (2011). Cyanoacetamide in heterocyclic chemistry: Synthesis, antitumor and antioxidant activities of some new benzothiophenes. Journal of Heterocyclic Chemistry, 48(6), 1280-1286.
  • Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • Chromatography Forum. (2010). cyanoacetamide by GC. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
  • PubChem. (n.d.). 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. Retrieved from [Link]

Sources

Foundational

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide safety and toxicity profile

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities: A Case Study Approach with 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Foreword The journey of a novel chemical en...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities: A Case Study Approach with 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Foreword

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a rigorous and complex process, with safety and toxicity assessment forming the critical bedrock upon which all further development rests. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for establishing the toxicological profile of an NCE. Given the absence of public domain data for "2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide," this document will use it as a hypothetical case study to illustrate the principles, methodologies, and strategic thinking required to navigate the preclinical safety landscape. As a Senior Application Scientist, the focus here is not merely on protocol recitation but on the causal logic behind each experimental choice, ensuring a self-validating and robust data package ready for regulatory scrutiny.

Part 1: Initial Assessment and Physicochemical Foundation

Before any biological testing commences, a thorough understanding of the NCE's fundamental properties is paramount. These characteristics influence its biological behavior, from absorption to metabolic fate, and are essential for designing meaningful toxicological studies.

Structural Analysis and Hazard Identification

The structure of our case molecule, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, provides initial clues for potential toxicological liabilities.

  • Cyano Group (-CN): The presence of a nitrile (cyano) group is an immediate structural alert. While the nitrile itself may not be highly toxic, it can be metabolized in vivo to release cyanide, a potent inhibitor of cellular respiration. Therefore, a key objective of the toxicity program will be to investigate the metabolic stability of the nitrile and quantify any potential for cyanide release.

  • Amide Linkage: Amide bonds are generally stable but can be subject to hydrolysis by amidase enzymes.

  • Ethylphenyl Group: This lipophilic moiety suggests the compound may distribute into fatty tissues and undergo oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.

This initial analysis dictates that the metabolic fate of the cyano group and the overall hepatic metabolism will be critical areas of investigation.

Physicochemical Characterization

These experiments provide the foundational data for all subsequent in vitro and in vivo studies. The results are crucial for formulation development and for interpreting pharmacokinetic and toxicology data.

Table 1: Essential Physicochemical Parameters

ParameterExperimental MethodRationale and Importance
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV)Determines the maximum achievable concentration in aqueous media for in vitro assays and is critical for assessing oral bioavailability. Poor solubility can lead to underestimated toxicity.
LogP / LogD Shake-flask method or HPLC-based methodsMeasures the lipophilicity of the compound. LogP influences membrane permeability, protein binding, volume of distribution, and potential for CNS penetration.
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups and their charge state at physiological pH. This affects solubility, absorption, and interaction with biological targets.
Chemical Stability Stability testing in buffers at various pH values (e.g., 1.2, 6.8, 7.4) and in biological matrices (plasma, microsomes)Ensures the compound does not degrade during experiments, which would confound results. It helps distinguish between compound toxicity and degradant toxicity.

Part 2: In Silico and In Vitro Toxicity Profiling

The modern toxicological paradigm emphasizes the "3Rs" (Replacement, Reduction, and Refinement of animal testing). In silico and in vitro methods provide a powerful first tier of assessment to identify potential hazards early and guide the design of necessary in vivo studies.

In Silico Toxicity Prediction

Computational models, or Quantitative Structure-Activity Relationship (QSAR) models, are used to predict potential toxicities based on structural similarity to known toxicants.

cluster_input Input Data cluster_analysis Computational Analysis cluster_output Predicted Endpoints SMILES NCE Structure (SMILES/SD file) QSAR QSAR Models (e.g., DEREK, TOPKAT) SMILES->QSAR P450 Metabolite Prediction (e.g., Meteor Nexus) SMILES->P450 Genotox Genotoxicity QSAR->Genotox Carcin Carcinogenicity QSAR->Carcin hERG hERG Blockade QSAR->hERG Metabolites Predicted Metabolites P450->Metabolites

Caption: In silico workflow for early toxicity prediction.

These models would be used to screen 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide for structural alerts related to mutagenicity, carcinogenicity, and cardiotoxicity (hERG channel blockade), providing an initial risk hypothesis.

In Vitro Toxicology: The Core Battery

This suite of assays provides the first biological data on the NCE's potential toxicity.

Cytotoxicity assays measure the potential of a compound to cause cell death. They are used to determine the concentration range for more specific subsequent assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity assays are critical for assessing the potential of an NCE to cause genetic damage, a key event in carcinogenesis. Regulatory agencies mandate a standard battery of tests.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a legally required screening test that uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. The assay tests whether the NCE can cause mutations that revert the bacteria to a state where they can synthesize their own amino acids. The test is run with and without metabolic activation (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • In Vitro Micronucleus Assay: This test is conducted in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). It detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Cells are treated with the NCE, and after an appropriate incubation time, the formation of micronuclei (small nuclei containing fragments of or whole chromosomes) is quantified.

cluster_input Test Article cluster_assays Genotoxicity Battery cluster_output Endpoint Assessment NCE 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Ames Ames Test (± S9 Metabolic Activation) NCE->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) NCE->Micronucleus Result Mutagenic Potential Ames->Result Micronucleus->Result

Caption: Standard two-part in vitro genotoxicity testing workflow.

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. An early assessment of hERG liability is therefore a critical safety checkpoint. The gold-standard method is patch-clamp electrophysiology on cells expressing the hERG channel, which directly measures channel inhibition by the NCE.

Part 3: In Vivo Pharmacokinetics and Toxicity Studies

Following a clean in vitro profile, studies in living organisms are initiated to understand the compound's behavior in a complex biological system and to identify potential target organs of toxicity. All animal studies must be conducted in compliance with ethical guidelines (e.g., AAALAC) and regulatory standards (e.g., OECD, ICH).

Pharmacokinetics (PK) and ADME

Pharmacokinetic studies describe what the body does to the drug. These studies are typically first performed in a rodent species (e.g., rat).

  • Study Design: A single dose of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is administered via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at multiple time points.

  • Analysis: The concentration of the parent drug (and any major metabolites) in plasma is measured using a validated analytical method (e.g., LC-MS/MS).

  • Key Parameters: This analysis yields crucial parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (Area Under the Curve, a measure of total exposure), and t₁/₂ (half-life).

  • Rationale: Understanding the PK profile is essential for designing repeat-dose toxicity studies. It ensures that the doses selected will provide relevant and sustained exposure levels. It also provides the exposure data needed to bridge the findings in animals to humans.

Acute Toxicity Studies

These studies aim to determine the toxicity of a single, high dose of the NCE. While the classic LD₅₀ (lethal dose for 50% of animals) test is now discouraged, modern methods like the Up-and-Down Procedure (UDP) or the Acute Toxic Class Method are used to estimate acute toxicity with fewer animals. This helps in classifying the compound by GHS standards and provides information for selecting doses for repeat-dose studies.

Repeat-Dose Toxicity Studies

These are the cornerstone of in vivo safety assessment. They are designed to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse findings are observed.

Table 2: Typical Design of a 28-Day Rodent Toxicity Study

ParameterDescription
Species Rat (one rodent species is required)
Dose Groups 3 dose levels (low, mid, high) + 1 vehicle control group. Doses are selected based on acute toxicity and PK data.
Animals/Sex/Group 10 males and 10 females
Route of Administration Intended clinical route (e.g., oral gavage)
Duration Daily dosing for 28 consecutive days
In-life Observations Daily clinical signs, weekly body weight, food/water consumption.
Clinical Pathology Blood collection at termination for hematology (blood cell counts) and clinical chemistry (liver enzymes, kidney function markers).
Terminal Procedures Necropsy, organ weight measurements.
Histopathology Microscopic examination of a comprehensive list of tissues from control and high-dose groups. Any lesions found in the high-dose group are examined in the lower dose groups to establish the NOAEL.

A 90-day study in both a rodent and a non-rodent species (e.g., dog, non-human primate) is typically required before a drug can be administered to humans for extended periods.

Part 4: Data Integration and Human Risk Assessment

The ultimate goal of the preclinical safety program is to enable a safe transition to human clinical trials. This requires integrating all available data to perform a comprehensive risk assessment.

cluster_data Preclinical Data Package cluster_analysis Analysis & Calculation cluster_output Clinical Trial Application InVitro In Vitro Profile (Genotox, hERG, etc.) NOAEL Identify NOAEL (No-Observed-Adverse-Effect Level) InVitro->NOAEL InVivo In Vivo Toxicity Studies (Rodent & Non-Rodent) InVivo->NOAEL PK Pharmacokinetics (ADME) HED Convert NOAEL to Human Equivalent Dose (HED) (Allometric Scaling) PK->HED NOAEL->HED FIH Propose Maximum Recommended Starting Dose (MRSD) (Apply Safety Factor to HED) HED->FIH

Caption: The process of integrating preclinical data to determine a safe starting dose in humans.

  • Identify the NOAEL: The highest dose from the most sensitive species in the longest duration study that did not produce significant adverse effects.

  • Convert to Human Equivalent Dose (HED): The NOAEL is converted from the animal dose to a human equivalent dose using body surface area scaling (allometry).

  • Apply a Safety Factor: A safety factor (typically 10) is applied to the HED to account for inter-species differences and intra-human variability. This final value becomes the Maximum Recommended Starting Dose (MRSD) proposed for Phase 1 clinical trials.

Conclusion

Establishing the safety and toxicity profile of a novel chemical entity like 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a systematic, multi-faceted endeavor. It begins with a deep understanding of the molecule's chemical properties and progresses through a tiered testing strategy, from in silico and in vitro screens to comprehensive in vivo studies. Each step is logically informed by the last, creating a self-validating data package that builds a compelling safety narrative. By adhering to this rigorous, scientifically-grounded approach, drug development professionals can confidently assess the risk profile of their NCEs and make informed decisions on their advancement to the clinic, ultimately safeguarding the health of future patients.

References

  • Title: Cyanide in Biology Source: The Royal Society of Chemistry URL: [Link]

  • Title: A review of the toxicology of hydrogen cyanide Source: Critical Reviews in Toxicology URL: [Link]

  • Title: ICH guideline S2(R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: European Medicines Agency (EMA) URL: [Link]

  • Title: OECD Test No. 471: Bacterial Reverse Mutation Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: ICH guideline S7B on the non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: OECD Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Protocols & Analytical Methods

Method

Application Note and Protocol: A Comprehensive Guide to the Synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Introduction: 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cyanoacetamide moiety, is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cyanoacetamide moiety, is a common scaffold in various biologically active compounds. This document provides a detailed, research-grade protocol for the synthesis of this target molecule, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice and comprehensive referencing to authoritative sources.

Chemical Profile of the Target Compound

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Appearance Solid (predicted)[1]
PubChem CID 4181715[2]

Overall Synthetic Strategy

The synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is proposed as a two-step process. The first part involves the synthesis of the key amine intermediate, 1-(4-ethylphenyl)ethanamine, via a Leuckart reaction from 4-ethylacetophenone. The second part is the acylation of this amine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate, to yield the final product.

Synthetic_Pathway 4-Ethylacetophenone 4-Ethylacetophenone 1-(4-Ethylphenyl)ethanamine 1-(4-Ethylphenyl)ethanamine 4-Ethylacetophenone->1-(4-Ethylphenyl)ethanamine Leuckart Reaction (Formic acid, Ammonia) 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 1-(4-Ethylphenyl)ethanamine->2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Acylation (Ethyl Cyanoacetate)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 1-(4-ethylphenyl)ethanamine via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing formic acid or its derivatives as both the reducing agent and the source of the amino group.[3][4] This one-pot procedure is advantageous due to its simplicity and the use of readily available reagents.

Reaction Mechanism

The reaction proceeds through the initial formation of an imine from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formic acid to the corresponding amine.[3]

Experimental Protocol

Materials:

  • 4-Ethylacetophenone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Addition of Formic Acid: Slowly add formic acid (2-3 equivalents) to the reaction mixture. The addition may be exothermic.

  • Heating: Heat the mixture to 160-185°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Formamide Intermediate: After cooling to room temperature, add concentrated hydrochloric acid (sufficient to make the solution acidic) to the reaction mixture. Heat the mixture at reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.

  • Workup:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted ketone and neutral byproducts.

    • Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution, while cooling in an ice bath.

    • Extract the liberated amine with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude amine can be further purified by vacuum distillation.

Safety Precautions for Part 1:
  • The Leuckart reaction involves high temperatures and the evolution of gases. The reaction should be performed in a well-ventilated fume hood.

  • Formic acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The addition of sodium hydroxide is highly exothermic. Perform this step with cooling.

Part 2: Synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

The final step involves the acylation of 1-(4-ethylphenyl)ethanamine with ethyl cyanoacetate. This reaction forms the amide bond to yield the target compound. The reaction can be carried out by heating the neat reactants or in a high-boiling solvent.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen of 1-(4-ethylphenyl)ethanamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. The ethoxide group is subsequently eliminated, forming the stable amide product.

Acylation_Mechanism Amine\n(Nucleophile) Amine (Nucleophile) Carbonyl Carbon\n(Electrophile) Carbonyl Carbon (Electrophile) Amine\n(Nucleophile)->Carbonyl Carbon\n(Electrophile) Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Carbonyl Carbon\n(Electrophile)->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Elimination of Ethoxide

Caption: Simplified mechanism of the acylation reaction.

Experimental Protocol

Materials:

  • 1-(4-ethylphenyl)ethanamine (from Part 1)

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or neat)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-(4-ethylphenyl)ethanamine (1 equivalent) and ethyl cyanoacetate (1.1-1.5 equivalents). The reaction can be performed neat or in a minimal amount of a high-boiling solvent like xylene.

  • Heating: Heat the reaction mixture to 120-140°C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Isolation of the Product:

    • Cool the reaction mixture to room temperature. If the reaction was performed neat, the product may solidify upon cooling.

    • If a solvent was used, it can be removed under reduced pressure.

    • The crude product can be triturated with a non-polar solvent like hexane to remove non-polar impurities.

  • Purification:

    • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions for Part 2:
  • Ethyl cyanoacetate is harmful if swallowed or in contact with skin. Handle with appropriate PPE.

  • The reaction is performed at elevated temperatures; take necessary precautions to avoid burns.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8][9][10]

Characterization of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Confirmation of the final product's identity and purity is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, the methine proton adjacent to the nitrogen, the methylene protons of the cyanoacetyl group, and the amide proton. A known ¹H NMR spectrum for the target compound is available for comparison.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ would be at m/z 217.29.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including the nitrile (C≡N) stretch (around 2250 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction or hydrolysis.Increase reaction time or temperature. Ensure the pH is strongly acidic during hydrolysis.
Low yield in Part 2 Incomplete reaction.Increase reaction time, temperature, or the excess of ethyl cyanoacetate.
Product is an oil Impurities present.Attempt purification by column chromatography on silica gel.
Impure product after recrystallization Inappropriate recrystallization solvent.Screen for alternative recrystallization solvents or solvent systems.

Conclusion

The described two-step protocol provides a reliable and well-documented method for the synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable chemical intermediate for further applications in drug discovery and development.

References

  • Suvchem Laboratory Chemicals. (n.d.). CYANOACETIC ACID (FOR SYNTHESIS). [Link]

  • Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • Alpha Chemika. (n.d.). CYANOACETIC ACID For Synthesis. [Link]

  • Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scribd. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • chemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]

  • Zhang, Y., Wang, L., & Li, P. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. 2008 International Conference on Intelligent System and Knowledge Engineering.
  • SpectraBase. (n.d.). 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide - Optional[1H NMR] - Spectrum. [Link]

  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction progress of 4-ethylacetophenone reduction. [Link]

  • Al-Gharabli, S. I., Al-Abachi, M. Q., & Al-Najdi, K. M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rapid, Low-Temperature Amidation of Ethyl Cyanoacetate (II) with Lithium Amides Derived from Primary and Secondary Amines (I). [Link]

  • Shepherd, N. E., et al. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • SpectraBase. (n.d.). 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide - Optional[13C NMR] - Chemical. [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. [Link]

  • PubChem. (n.d.). 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]

  • PubChem. (n.d.). 2-Cyano-N-ethylacetamide. [Link]

  • UNODC. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. [Link]

  • Carnegie Mellon University. (2021, April 9). Environmental Health and Safety (EHS) Controlled Substances Program. [Link]

  • Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Centers for Disease Control and Prevention. (2024, September 23). Potential Exposures and PPE Recommendations. [Link]

  • DEA Diversion Control Division. (2022, March 1). Chemical Handler's Manual. [Link]

  • Regulations.gov. (2021, December 7). Schedules of Controlled Substances: Placement of Methoxetamine in Schedule I. [Link]

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Application

Application Notes and Protocols for the Analytical Determination of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Introduction 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C₁₃H₁₆N₂O[1]. As with many specialized chemical entities in the pharmaceutical and chemical industries, its synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C₁₃H₁₆N₂O[1]. As with many specialized chemical entities in the pharmaceutical and chemical industries, its synthesis and potential application necessitate the development of robust and reliable analytical methods for its quantification and characterization. Accurate determination of this compound is critical for quality control, stability studies, and impurity profiling in drug development and manufacturing.[2][3]

This document provides detailed application notes and proposed protocols for the analytical detection of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The methodologies outlined herein are based on established principles of pharmaceutical analysis and are designed to be validated in accordance with international regulatory guidelines such as those from the FDA, EMA, and ICH.[2][3] The protocols are intended for use by researchers, scientists, and drug development professionals.

Analytical Strategy Overview

The selection of an appropriate analytical technique is paramount for achieving accurate and reproducible results.[3] For 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a multifaceted approach employing both chromatographic and spectroscopic techniques is recommended. This guide will focus on two primary methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of pharmaceutical analysis, HPLC is well-suited for the quantification of non-volatile organic compounds.[4][5] This method offers high resolution, sensitivity, and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for impurity identification and trace-level analysis, provided the analyte is sufficiently volatile or can be derivatized.[6][7]

The following sections will provide detailed protocols for each of these methods, along with a comprehensive guide to method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Principle

This method proposes a reverse-phase HPLC approach, where the stationary phase is non-polar and the mobile phase is polar. The separation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide from potential impurities is achieved based on its differential partitioning between the mobile and stationary phases. Detection is accomplished by monitoring the absorbance of the analyte at a specific ultraviolet (UV) wavelength.

Proposed HPLC-UV Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 215 nm (To be confirmed by UV scan)
Run Time 15 minutes

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix.[8][9][10][11][12] For a bulk drug substance, accurately weigh approximately 100 mg of the sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and sonicate if necessary to ensure complete dissolution.[12] Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, perform a system suitability test by injecting the 25 µg/mL working standard solution five times. The acceptance criteria should be:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis: Quantify the amount of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide in the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Perform System Suitability Test B->E C Prepare Sample Solutions F Inject Standards & Samples C->F D->E E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method is proposed for the identification and quantification of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and any volatile or semi-volatile impurities. The sample is vaporized and separated on a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.

Proposed GC-MS Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents (e.g., dichloromethane, methanol).

  • Analytical balance, volumetric flasks, and pipettes.

2. Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of a suitable solvent like methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Identification: Identify the 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the working standard solutions. Quantify the analyte in the sample using this calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve Sample in Solvent injection Inject Sample prep->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection tic Generate TIC detection->tic spectra Extract Mass Spectra tic->spectra identification Identify Compound spectra->identification quantification Quantify Analyte spectra->quantification

Caption: General workflow for GC-MS analysis.

Analytical Method Validation

A critical aspect of developing analytical methods in the pharmaceutical industry is validation, which ensures that the method is suitable for its intended purpose.[3][13][14] The following parameters should be evaluated for the proposed HPLC-UV method according to ICH guidelines.

Validation ParameterDescription and Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing no interference from placebo and known impurities at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on the signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on an S/N ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The analytical methods proposed in these application notes provide a robust framework for the detection, identification, and quantification of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The HPLC-UV method is recommended for routine quality control and assay, while the GC-MS method is a powerful tool for identification and impurity profiling. It is imperative that these methods undergo rigorous validation to ensure their suitability for their intended application in a regulated environment.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications - American Chemical Society.
  • Sample preparation in analysis of pharmaceuticals. (n.d.).
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013, July 17). PubMed.
  • Rapid Preparation of Pharmaceutical Samples for Analysis. (n.d.). University of Calgary.
  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13).
  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents.
  • A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. (n.d.). Sigma-Aldrich.
  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. (2019, October 17). PubMed.

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Method

Application Notes & Protocols: Evaluating 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide as a Novel Chemical Probe

Introduction: The Quest for Precise Biological Tools A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its biological function in cells and organi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precise Biological Tools

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its biological function in cells and organisms. Unlike drugs, the primary purpose of a chemical probe is not to treat disease but to serve as a high-precision research tool for target validation and pathway elucidation. The criteria for a high-quality chemical probe are stringent: it must exhibit potent and selective engagement with its intended target, possess a well-defined mechanism of action, and demonstrate appropriate utility in a cellular context.

This document outlines a comprehensive framework for the evaluation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (hereafter referred to as CNEPA) as a potential chemical probe. As a novel entity with limited characterization in the public domain, CNEPA requires a systematic and rigorous workflow to establish its credentials as a useful biological tool. This guide provides the underlying scientific rationale and detailed, field-tested protocols to progress from initial synthesis and characterization to target identification and validation.

Part 1: Foundational Characterization of CNEPA

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the candidate probe must be unequivocally established. This ensures that any observed biological effect is attributable to the compound itself and that experiments are reproducible.

Protocol 1.1: Synthesis and Purification

The synthesis of CNEPA can be achieved via a standard amide coupling reaction between 1-(4-ethylphenyl)ethan-1-amine and 2-cyanoacetic acid. The use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole) is a standard and effective method.

Materials:

  • 1-(4-ethylphenyl)ethan-1-amine

  • 2-cyanoacetic acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(4-ethylphenyl)ethan-1-amine (1.0 eq) and 2-cyanoacetic acid (1.1 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to yield CNEPA as a solid or oil.

Protocol 1.2: Quality Control and Purity Assessment

It is critical to confirm the identity and purity of the synthesized CNEPA. A purity of >95%, as determined by HPLC or LC-MS, is considered the minimum standard for a chemical probe.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Identity Confirmation:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Obtain an HRMS spectrum to confirm the exact mass of the compound.

  • Purity Analysis:

    • Develop an HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) to separate CNEPA from any impurities.

    • Integrate the peak area at an appropriate wavelength (e.g., 254 nm) to determine the purity, which should be ≥95%.

Table 1: Physicochemical Properties Assessment
ParameterProtocolRationale & Target Value
Aqueous Solubility Measure turbidity via nephelometry or use a kinetic solubility assay (e.g., CheqSol method).Crucial for ensuring the compound remains in solution in aqueous assay buffers. Target: >20 µM .
Chemical Stability Incubate CNEPA in phosphate-buffered saline (PBS) at 37°C. Analyze by HPLC at various time points (0, 2, 8, 24h).Ensures the compound does not degrade during a typical cell-based experiment. Target: >90% remaining after 24h .
Plasma Stability Incubate CNEPA in mouse or human plasma at 37°C. Analyze by LC-MS at various time points.Predicts in vivo stability and suitability for animal studies. Target: Half-life (t½) > 1 hour .

Part 2: Phenotypic Screening and Potency Determination

With a well-characterized compound in hand, the next step is to identify a measurable biological effect in a cellular context. A broad phenotypic screen is a common starting point when the target is unknown.

Workflow for Initial Biological Characterization

G cluster_0 Phase 1: Hit Discovery A Synthesized & QC'd CNEPA B High-Throughput Screen (HTS) (e.g., Cell Viability Assay) A->B Test at single high conc. (e.g., 10 µM) C Dose-Response Assay in Hit Cell Line B->C If activity observed D Calculate EC50/IC50 C->D

Caption: Workflow for initial phenotypic screening of CNEPA.

Protocol 2.1: Cell Viability Assay to Determine EC₅₀

This protocol uses a resazurin-based assay (e.g., PrestoBlue™ or alamarBlue™) to measure cell viability, which is a robust and widely used method for initial cytotoxicity screening.

Materials:

  • HeLa or A549 cells (or other relevant cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well, clear-bottom, black-walled cell culture plates

  • CNEPA stock solution (e.g., 10 mM in DMSO)

  • Resazurin-based cell viability reagent

  • Plate reader capable of measuring fluorescence

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of CNEPA in growth medium from the DMSO stock. A typical 10-point curve might range from 100 µM to 5 nM. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., Staurosporine).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add 10 µL of the resazurin reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Read the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and a "no cells" blank as 0% viability.

    • Plot the normalized viability (%) against the log of the CNEPA concentration.

    • Fit the data to a four-parameter logistic regression model using software like GraphPad Prism or R to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed).

Part 3: Target Deconvolution and Validation

Identifying the specific molecular target of CNEPA is the most critical step in its validation as a chemical probe. Affinity-based proteomics is a powerful, unbiased method for achieving this.

Strategy for Target Identification

G cluster_1 Phase 2: Target ID cluster_2 Phase 3: Target Validation P1 Design & Synthesize Affinity Probe (CNEPA-Biotin) P2 Affinity Pulldown from Cell Lysate P1->P2 P3 On-Bead Digestion & LC-MS/MS Analysis P2->P3 P4 Identify Enriched Proteins (Candidate Targets) P3->P4 Bioinformatics V1 CRISPR-Cas9 Knockout of Candidate Target P4->V1 Select top candidate V2 Treat KO and WT cells with CNEPA V1->V2 V3 Assess Phenotypic Shift (e.g., Resistance in Viability Assay) V2->V3 V4 Target Validated V3->V4 If resistance observed

Caption: Overall workflow for target identification and validation.

Protocol 3.1: Synthesis of a CNEPA Affinity Probe

To perform an affinity pulldown, CNEPA must be modified with a handle, such as biotin. A linker is used to connect the handle to the core molecule, minimizing steric hindrance. The attachment point should be at a position not expected to be critical for target binding. For CNEPA, the ethylphenyl group is a plausible attachment point.

Rationale: An alkyne-functionalized linker is often preferred as it allows for the subsequent attachment of biotin-azide via a highly efficient "click chemistry" reaction (CuAAC). This two-step approach is often more compatible with complex chemical syntheses.

(Note: This is a conceptual protocol; a synthetic chemist would need to develop the specific route.)

  • Synthesize a CNEPA analogue where the ethyl group on the phenyl ring is replaced with a functional group suitable for linker attachment, such as a bromo group.

  • Attach an alkyne-terminated linker to this position via a cross-coupling reaction (e.g., Sonogashira coupling).

  • Perform the amide coupling as described in Protocol 1.1 to complete the synthesis of the alkyne-tagged CNEPA probe.

  • Confirm structure and purity via NMR and LC-MS.

Protocol 3.2: Affinity Purification-Mass Spectrometry (AP-MS)

Materials:

  • Cell line showing a response to CNEPA

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Alkyne-tagged CNEPA probe and a negative control probe (structurally similar but inactive)

  • Biotin-azide

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • On-bead digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS instrument

Step-by-Step Procedure:

  • Lysate Preparation: Culture and harvest ~50-100 million cells. Lyse the cells on ice and clarify the lysate by centrifugation to remove insoluble debris.

  • Probe Labeling: Treat the clarified lysate with the alkyne-tagged CNEPA probe (e.g., at 1-5 µM) for 1-2 hours at 4°C. Run a parallel control with the negative control probe or DMSO vehicle.

  • Click Reaction: Add biotin-azide and the click chemistry reagents to the lysate to attach biotin to the probe-protein complexes. Allow the reaction to proceed for 1 hour at room temperature.

  • Enrichment: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.

  • Washing: Use a magnetic rack to collect the beads. Wash the beads extensively with a series of stringent buffers to remove non-specific protein binders.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • Sample Analysis: Collect the supernatant containing the peptides and analyze it by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True binding partners should be significantly enriched in the CNEPA-probe sample compared to the negative control.

Protocol 3.3: Target Validation with CRISPR-Cas9

Genetic methods provide the strongest evidence for target engagement in cells. If knocking out a candidate target protein recapitulates or blocks the probe's phenotype, it validates the target.

Procedure:

  • Design and Clone: Design two or more unique sgRNAs targeting an early exon of the candidate target gene. Clone them into a Cas9-expressing vector.

  • Generate Knockout Line: Transfect the sgRNA/Cas9 constructs into the parental cell line. Select for transfected cells and isolate single-cell clones.

  • Verify Knockout: Expand the clones and verify the knockout of the target protein by Western blot or qPCR.

  • Phenotypic Assay: Perform the same cell viability assay (Protocol 2.1) on the verified knockout cell line and the parental (wild-type) cell line.

  • Analyze Results: If the candidate protein is the true target of CNEPA, the knockout cell line should exhibit a significant rightward shift in the dose-response curve (i.e., become resistant to the compound) compared to the wild-type cells.

Conclusion and Next Steps

This guide provides a rigorous, multi-step framework for the comprehensive evaluation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide as a chemical probe. By systematically progressing through synthesis, quality control, phenotypic screening, target identification, and genetic validation, researchers can build a robust data package to support its designation as a valuable tool for biological discovery. A successful outcome—the validation of CNEPA as a potent and selective probe for a novel target—would enable the scientific community to explore new avenues of biology and disease.

References

  • Structural Genomics Consortium. "Chemical Probes Portal." SGC. [Link]

  • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11(8), 536–541. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606–631. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). "Click Chemistry in Proteomics." Cell, 180(4), 605–606. [Link]

  • Gilbert, L. A., et al. (2014). "Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation." Cell, 159(3), 647–661. [Link]

Application

Applications of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide in Medicinal Chemistry: Application Notes and Protocols

Introduction The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role as a building block in the synthesis of a diverse range of biologically active molecules.[1][2][3] The i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role as a building block in the synthesis of a diverse range of biologically active molecules.[1][2][3] The inherent reactivity of the cyano and amide functional groups, coupled with the active methylene bridge, makes cyanoacetamide derivatives privileged structures in the design of novel therapeutic agents.[4][5] This guide focuses on a specific derivative, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide , a compound of interest for its potential pharmacological applications. While specific research on this exact molecule is emerging, the extensive body of work on structurally similar N-substituted cyanoacetamides allows for well-grounded hypotheses regarding its potential as an anticancer and anticonvulsant agent.[6][7][8]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the synthesis and biological evaluation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices, ensuring both technical accuracy and practical utility.

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
CAS Number 4181715 (from PubChem CID)[9]

Hypothesized Therapeutic Applications

Based on the established biological activities of analogous N-phenylethyl-cyanoacetamide and other N-substituted cyanoacetamide derivatives, two primary therapeutic areas are proposed for investigation: oncology and neurology (specifically, epilepsy).

Anticancer Potential

Numerous studies have highlighted the anticancer properties of cyanoacetamide derivatives.[6][10] The proposed mechanism often involves the inhibition of critical cellular processes in cancer cells, such as cell proliferation and survival pathways. The structural motif of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, featuring an aromatic ring and a flexible amide linkage, is common in compounds designed to interact with enzymatic active sites or protein-protein interfaces.

Hypothesized Mechanism of Action (Anticancer)

While the precise mechanism for this specific compound is yet to be elucidated, a plausible hypothesis involves the modulation of apoptosis-related proteins. The compound could potentially induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax, Caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

G Compound 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide CancerCell Cancer Cell Compound->CancerCell Enters Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes CancerCell->Bcl2 CancerCell->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Compound 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Neuron Neuron Compound->Neuron Acts on VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to Neuron->VGSC InactiveState Inactive State of VGSC VGSC->InactiveState Promotes RepetitiveFiring Repetitive Neuronal Firing InactiveState->RepetitiveFiring Reduces Seizure Seizure Activity RepetitiveFiring->Seizure

Caption: Hypothesized mechanism of anticonvulsant action.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Protocol 1: Synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

This protocol is adapted from general methods for the synthesis of N-substituted cyanoacetamides. [11] Materials:

  • 1-(4-ethylphenyl)ethanamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve 1-(4-ethylphenyl)ethanamine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in toluene.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Reactants 1-(4-ethylphenyl)ethanamine + Ethyl Cyanoacetate in Toluene Reflux Reflux (12-24h) Reactants->Reflux Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reflux->Workup Drying Drying (MgSO₄) & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Workflow for the synthesis of the target compound.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compound on cancer cell lines. [12][13] Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound and doxorubicin in the complete medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and positive control (doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
Protocol 3: In Vivo Anticonvulsant Activity Screening

This protocol describes the Maximal Electroshock (MES) seizure model in mice to evaluate the anticonvulsant efficacy of the compound. [7][14] Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Phenytoin (positive control)

  • Saline solution (vehicle control)

Equipment:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal cages

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups (n=6-8 per group): vehicle control, positive control (phenytoin, e.g., 25 mg/kg, i.p.), and test compound groups (various doses, e.g., 30, 100, 300 mg/kg, i.p.).

  • Administer the respective treatments intraperitoneally (i.p.).

  • At the time of peak effect (determined in preliminary studies, typically 30-60 minutes post-injection), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀) using probit analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Number of Animals Protected / Total% Protection
Vehicle Control-0 / 80
Phenytoin25Experimental ValueExperimental Value
Test Compound30Experimental ValueExperimental Value
Test Compound100Experimental ValueExperimental Value
Test Compound300Experimental ValueExperimental Value

Conclusion

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The protocols and application notes provided in this guide offer a robust framework for its synthesis and systematic evaluation. Further investigations into its mechanism of action, structure-activity relationships, and pharmacokinetic profile are warranted to fully elucidate its therapeutic potential.

References

  • PubChem. (n.d.). 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. Retrieved from [Link]

  • Horishny, V., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry, 57(2).
  • Krishnan, K. G., et al. (2020).
  • Scribd. (n.d.). To Evaluate The Anticonvulsant Activity. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • Anticancer Research. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Indian Journal of Physiology and Pharmacology. (1999).
  • PubChem. (n.d.). 2-cyano-N-[(1S)-1-phenylethyl]acetamide. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-ethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (n.d.). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025).
  • PubMed. (n.d.). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. Retrieved from [Link]

  • UCL Discovery. (n.d.). Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low T. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from [Link]

Sources

Method

Step-by-step guide to 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide crystallization

Application Note & Protocol A Step-by-Step Guide to the Crystallization of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Abstract This document provides a comprehensive, step-by-step guide for the purification of 2-cyano-N...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Crystallization of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Abstract

This document provides a comprehensive, step-by-step guide for the purification of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide via crystallization. The purification of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step to ensure compound integrity, safety, and efficacy.[1][2] Crystallization is a robust and widely employed technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in the fundamental principles of solubility and crystal growth. We will explain the causality behind experimental choices, from solvent selection to the final drying phase, to ensure a reliable and reproducible outcome.

Underlying Principles of Crystallization

Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to form a pure solid crystalline phase. The process is governed by the solubility of the compound in a chosen solvent system. An ideal crystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][3] This differential solubility allows for the creation of a supersaturated solution upon cooling. As the solution cools, the solubility of the target compound decreases, forcing it out of the solution to form a highly ordered crystal lattice, while impurities ideally remain dissolved in the surrounding liquid (mother liquor).[1]

Materials & Equipment

Chemicals:

  • Crude 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (solid)

  • Isopropyl Alcohol (IPA), Reagent Grade

  • Deionized Water (for optional anti-solvent method)

  • Hexane (for optional anti-solvent method)

  • Celpure® or activated charcoal (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks (appropriate sizes for the scale of crystallization)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Filter paper (sized to the Buchner funnel)

  • Glass stirring rod

  • Spatulas

  • Watch glass

  • Drying oven or desiccator

Safety & Handling

Hazard Profile: 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is classified as acutely toxic if swallowed (GHS Category 4, H302).[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Solvents: Isopropyl alcohol and hexane are flammable. Keep away from open flames and ignition sources.

Experimental Protocol: Single-Solvent Crystallization

This protocol is the primary and most direct method for purification. It relies on the temperature-dependent solubility of the compound in a single solvent, isopropyl alcohol (IPA). Alcohols are often effective solvents for acetamide derivatives.[6]

Step 1: Dissolution of the Crude Compound

  • Place the crude 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of isopropyl alcohol (IPA) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. The target temperature should be near the boiling point of IPA (approx. 82°C).

  • Continue adding small aliquots of hot IPA until the solid completely dissolves, resulting in a clear solution.

    • Expert Rationale: Using the minimum amount of hot solvent is critical. Excess solvent will reduce the yield as more of the compound will remain dissolved even after cooling. The goal is to create a saturated solution at the elevated temperature.[3]

Step 2: Decolorization (Optional)

  • If the hot solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

  • Swirl the flask and gently reheat for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

Step 3: Crystal Formation and Growth

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed.

    • Expert Rationale: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling (e.g., in an ice bath) can cause the compound to precipitate as a fine powder, trapping impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for an additional 30-60 minutes to maximize the yield.

Step 4: Isolation of Crystals

  • Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold IPA to ensure a good seal.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the collected crystals with a very small volume of ice-cold IPA.

    • Expert Rationale: Washing with a cold solvent is essential to rinse away the impurity-laden mother liquor adhering to the crystal surfaces.[6] The solvent must be cold to minimize redissolving the purified product.

Step 5: Drying the Purified Compound

  • Leave the crystals on the filter under vacuum for 10-15 minutes to pull air through and facilitate initial drying.

  • Transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a desiccator under vacuum.

Data & Parameters Summary

The following table provides a summary of the key quantitative parameters for this crystallization protocol.

ParameterRecommended Value/RangeRationale
Starting Material 1.0 g (Example Scale)A standard laboratory scale for initial purification.
Solvent Isopropyl Alcohol (IPA)Good solvency for amides at high temp, poor at low temp.
Solvent Volume ~10-20 mL per gramHighly dependent on impurity profile; use the minimum required.
Dissolution Temp. 75-82 °CNear the boiling point of IPA to maximize solubility.
Cooling Protocol Slow cool to 20-25°C, then 0-4°CPromotes pure crystal growth and maximizes yield.
Washing Solvent Ice-cold IPA (~2-3 mL)Removes impurities without significant product loss.
Drying Temp. 40-50 °C (Vacuum Oven)Ensures complete solvent removal without melting the product.
Expected Yield 75-90%Dependent on the purity of the crude material.

Crystallization Workflow Diagram

The following diagram visualizes the complete step-by-step process for the purification of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Crystallization_Workflow Crude Crude Solid Dissolve 1. Dissolve in minimal hot IPA Crude->Dissolve Hot_Solution Clear, Hot Solution Dissolve->Hot_Solution Decolorize 2. Decolorize (Optional) with Charcoal & Hot Filter Hot_Solution->Decolorize Cool 3. Slow Cooling (Room Temp -> Ice Bath) Hot_Solution->Cool If colorless Decolorize->Cool If colored Slurry Crystal Slurry Cool->Slurry Filter 4. Vacuum Filtration Slurry->Filter Wash 5. Wash with Ice-Cold IPA Filter->Wash Mother_Liquor Mother Liquor (Contains Impurities) Filter->Mother_Liquor Dry 6. Dry Under Vacuum Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 2...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. We provide in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Reaction Overview and Mechanism

The synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate, most commonly ethyl cyanoacetate, with 1-(4-ethylphenyl)ethanamine.[1][2] This reaction, an aminolysis of the ester, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. While seemingly straightforward, the reaction's efficiency is sensitive to conditions, and achieving high yields requires careful optimization.

The general reaction is as follows:

(Caption: Synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide from 1-(4-ethylphenyl)ethanamine and ethyl cyanoacetate.)

The mechanism proceeds via a tetrahedral intermediate. The amine attacks the carbonyl group, and subsequent collapse of this intermediate eliminates an alcohol (ethanol), forming the more stable amide bond.

reaction_mechanism Reactants 1-(4-ethylphenyl)ethanamine + Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide + Ethanol Intermediate->Products Elimination of Ethanol

Caption: Reaction mechanism for amide formation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A1: Low yields are often multifactorial. A systematic approach is crucial.[3] The most common culprits are incomplete reaction conversion and mechanical loss during workup.

  • Reaction Temperature & Time: This amidation is often conducted by heating the neat reactants (solvent-free) or in a high-boiling solvent.[2][4] Temperatures below 100°C may be insufficient to drive the reaction to completion in a reasonable timeframe. Conversely, excessively high temperatures (>150°C) can lead to decomposition and side reactions. We recommend starting at 110-120°C and monitoring the reaction's progress.

  • Purity of Starting Materials: The purity of both 1-(4-ethylphenyl)ethanamine and ethyl cyanoacetate is critical.[5] Impurities can interfere with the reaction or complicate purification. Ensure the amine is free of residual salts from its own synthesis and that the ethyl cyanoacetate is not partially hydrolyzed to cyanoacetic acid.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the more volatile or less expensive reagent, typically ethyl cyanoacetate, can help drive the reaction equilibrium towards the product according to Le Chatelier's principle.

  • Removal of Byproduct: The reaction produces ethanol. In an open or vented system (e.g., with a reflux condenser), the ethanol can slowly distill out of the reaction mixture, which shifts the equilibrium toward the product side, increasing the final conversion.

Q2: I'm observing a significant amount of unreacted starting amine by TLC even after several hours. How can I drive the reaction to completion?

A2: This is a clear indication of insufficient reaction kinetics or an unfavorable equilibrium.

  • Increase Temperature: The most direct approach is to incrementally increase the reaction temperature. Raise the oil bath temperature by 10°C intervals (e.g., from 110°C to 120°C, then to 130°C), monitoring for any signs of decomposition (darkening color). Many similar preparations are heated to 100°C or higher for several hours.[4]

  • Extend Reaction Time: Some amidations require extended heating. Monitor the reaction via Thin Layer Chromatography (TLC) every 2-4 hours. Continue heating until the amine starting material spot is no longer visible or its intensity remains unchanged over two consecutive time points.

  • Consider a High-Boiling Solvent: While the reaction can be run neat, using a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) can sometimes improve solubility and facilitate a more controlled reaction temperature.[4] However, this complicates workup, as DMF must be removed under high vacuum.

Q3: My final product is off-white or yellow and difficult to purify. What are the likely side reactions?

A3: Discoloration often points to thermal decomposition or side reactions involving the highly functionalized ethyl cyanoacetate.

  • Thermal Decomposition: At excessive temperatures, organic molecules, especially those with multiple functional groups, can decompose, forming colored tars. The key is to find the optimal temperature that provides a reasonable reaction rate without significant degradation.

  • Ethyl Cyanoacetate Dimerization: The methylene group in ethyl cyanoacetate is acidic and can be deprotonated, especially at high temperatures or in the presence of basic impurities. The resulting carbanion can react with another molecule of ethyl cyanoacetate, leading to dimers and oligomers that are difficult to remove.[6]

  • Purification Strategy: The most effective purification method for this solid product is recrystallization. Ethanol is often a suitable solvent.[7] Dissolve the crude product in a minimum amount of hot ethanol, and if necessary, treat with a small amount of activated charcoal to remove colored impurities. Allow the solution to cool slowly to obtain pure crystals.

troubleshooting_workflow start Low Yield Observed check_tlc Analyze reaction mixture by TLC. Are starting materials present? start->check_tlc check_purity Is the isolated product impure (e.g., discolored, broad melt)? check_tlc->check_purity No incomplete_rxn Action: Incomplete Reaction check_tlc->incomplete_rxn Yes impure_prod Action: Impure Product check_purity->impure_prod Yes end Improved Yield & Purity check_purity->end No optimize_cond Increase Temperature/Time Use slight excess of ECA Ensure EtOH removal incomplete_rxn->optimize_cond optimize_purify Recrystallize from Ethanol Use activated charcoal if needed Check for side products impure_prod->optimize_purify optimize_cond->end optimize_purify->end

Caption: A logical workflow for troubleshooting low yield.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system for achieving a reliable and high-yield synthesis.

Materials:

  • 1-(4-ethylphenyl)ethanamine (≥98% purity)

  • Ethyl cyanoacetate (ECA, ≥99% purity)

  • Ethanol (95% or absolute)

  • Deionized water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate and Hexanes (for TLC eluent)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Oil bath with magnetic stirrer and hotplate

  • Thermometer or thermocouple

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-ethylphenyl)ethanamine (e.g., 7.46 g, 50 mmol, 1.0 equiv.).

  • Reagent Addition: In a fume hood, add ethyl cyanoacetate (e.g., 6.22 g, 5.9 mL, 55 mmol, 1.1 equiv.).

  • Reaction: Attach a reflux condenser to the flask and place the setup in an oil bath. Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 6-10 hours. Monitor the progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the starting amine (visualized with ninhydrin stain or UV light) is consumed.

  • Workup - Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. The mixture may become viscous or solidify. Slowly pour the cooled reaction mixture into a beaker containing 200 mL of an ice-water slurry while stirring vigorously. A white or off-white precipitate should form.[4]

  • Isolation: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small portion of cold ethanol (20 mL) to remove residual impurities.[7]

  • Drying: Dry the solid product under vacuum or in a desiccator to a constant weight. A typical yield of crude product should be in the 80-90% range.

  • Purification - Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of hot 95% ethanol required to fully dissolve the solid. If the solution is colored, add a spatula tip of activated charcoal and keep it hot for 5 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight. The expected melting point and spectral data should match literature values.

Data Summary Tables

Table 1: Reagent Properties and Stoichiometry

Reagent Formula Molar Mass ( g/mol ) Equivalents Amount (50 mmol scale) Density (g/mL)
1-(4-ethylphenyl)ethanamine C₁₀H₁₅N 149.24 1.0 7.46 g 0.934

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.1 | 6.22 g (5.9 mL) | 1.06 |

Table 2: Troubleshooting Quick Reference

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Insufficient temperature or time. Increase temperature to 120-130°C; extend reaction time to 12h.
Discolored Product Thermal decomposition; impurities. Lower reaction temperature; ensure reagent purity; use activated charcoal during recrystallization.
Oily/Gummy Product Incomplete reaction; impurities. Ensure reaction completion via TLC; recrystallize from an appropriate solvent system (e.g., Ethanol/Water).

| Low Recovery | Product loss during workup/filtration. | Ensure complete precipitation by cooling; wash filter cake with ice-cold solvents. |

Frequently Asked Questions (FAQs)

Q: Can I use cyanoacetic acid directly instead of ethyl cyanoacetate? A: Yes, this is an alternative route. However, it requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[4] This method is often performed at room temperature but introduces the need to remove the urea byproduct formed from the coupling agent.

Q: Is a catalyst necessary for the reaction between the amine and ethyl cyanoacetate? A: For the direct thermal condensation of an amine with an ester, a catalyst is generally not required; heat is the primary driver.[2] While some procedures might use a base catalyst, this can increase the risk of side reactions involving the acidic methylene protons of ethyl cyanoacetate.[8]

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a 3:7 mixture of ethyl acetate to hexanes as the mobile phase. The amine starting material will have a different Rf value than the more polar amide product. Staining the TLC plate with ninhydrin is very effective for visualizing the primary amine, which will appear as a colored spot.

Q: What are the primary safety considerations for this synthesis? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethyl cyanoacetate is harmful if swallowed or in contact with skin.[1] The amine reactant can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

References
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Kebaili, A., Belhadj, F., Kibou, Z., & Choukchou-Braham, N. (n.d.). Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride.
  • Benchchem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.
  • El-Gaml, K. M. (n.d.). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Ethyl Cyanoacetate.
  • ResearchGate. (n.d.). Synthesis, and Synthetic Applications of Cyanoacetamides.
  • Australian Journal of Chemistry. (2005). Synthesis of N-Substituted α-Methylene γ-Lactams.
  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.
  • RSC Publishing. (1963). Proximity Effects in the Amine-catalysed Addition of Ethyl Cyanoacetate to Substituted Benzaldehydes (Knoevenagel Reaction).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.

Sources

Optimization

Optimizing reaction conditions for synthesizing 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Welcome to the technical support center for the synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

I. Reaction Overview and Mechanism

The synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a classic example of an amide bond formation, a cornerstone reaction in medicinal chemistry.[1] The primary approach involves the coupling of a carboxylic acid (or its activated derivative) with an amine. In this specific synthesis, the key reactants are 2-cyanoacetic acid and 1-(4-ethylphenyl)ethylamine.

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[2] To circumvent this, coupling reagents are employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common Synthetic Strategies:
  • Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2][3][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3][4]

  • Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with the amine.[3]

  • Use of Activated Esters: The carboxylic acid can be converted to an active ester, for example, by using coupling reagents in the presence of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu).[5][6] These additives minimize side reactions like racemization.[5]

Below is a generalized workflow for the synthesis:

Synthesis Workflow Reactants 2-Cyanoacetic Acid + 1-(4-ethylphenyl)ethylamine Activation Carboxylic Acid Activation Reactants->Activation Coupling Reagent (e.g., DCC, EDC) Coupling Amide Bond Formation Activation->Coupling Product Crude Product Coupling->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Purification->Final_Product

Caption: General workflow for synthesizing 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem that can stem from several factors. Let's break down the potential culprits and their solutions.

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The activation of 2-cyanoacetic acid is a critical step. If using carbodiimide reagents like DCC or EDC, ensure they are of high purity and used in appropriate stoichiometry (typically 1.1-1.5 equivalents). The reaction of the carboxylic acid with the coupling agent forms a highly reactive O-acylisourea intermediate.[3]

    • Pro-Tip: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can enhance coupling efficiency and reduce side reactions.[5][7] These additives form an active ester intermediate that is more stable than the O-acylisourea but still highly reactive towards the amine.

  • Competing Acid-Base Reaction: A primary amine can act as a base and deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[2] Using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can mitigate this issue, especially when using pre-activated esters or acyl halides.

  • Suboptimal Reaction Temperature: Amide coupling reactions are often performed at room temperature, but some systems benefit from initial cooling to 0°C to control the initial exothermic reaction, followed by warming to room temperature.[3] For sterically hindered or electronically deactivated substrates, gentle heating might be necessary, but this should be approached with caution to avoid side reactions.[8]

  • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Improper Work-up and Purification: The desired product might be lost during the extraction or purification steps. 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide has moderate polarity; ensure you are using an appropriate solvent system for extraction and chromatography.

ParameterRecommendationRationale
Coupling Reagent EDC·HCl or HATUEDC·HCl byproducts are water-soluble, simplifying purification.[4][5] HATU is highly efficient for challenging couplings.[1][7]
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Aprotic solvents are essential to prevent reaction with the activated intermediate.[3]
Temperature 0°C to Room TemperatureControls initial exothermicity and minimizes side reactions.
Additives HOBt or HOAt (1.1 eq.)Minimizes racemization and improves coupling efficiency.[5]
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?

A2: Side product formation is a common challenge in amide synthesis. Identifying the impurity is the first step toward mitigation.

Common Side Products & Prevention Strategies:

  • N-acylurea: This is a classic byproduct when using carbodiimide coupling reagents like DCC or EDC. It forms when the O-acylisourea intermediate rearranges instead of reacting with the amine.

    • Solution: Adding HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, thus minimizing the formation of N-acylurea.[6] Using EDC is also advantageous as the resulting N-acylurea is water-soluble and easily removed during aqueous work-up.[4]

  • Dimerization/Polymerization: Self-coupling of the activated 2-cyanoacetic acid can occur, leading to oligomeric byproducts.

    • Solution: Slow, dropwise addition of the coupling reagent to a solution of the carboxylic acid and amine can help to ensure that the amine is available to react with the activated intermediate as it is formed.

  • Racemization: If the chiral center of 1-(4-ethylphenyl)ethylamine is of importance, racemization can be a significant issue.

    • Solution: The use of coupling additives like HOBt or HOAt is known to suppress racemization.[5] Additionally, using phosphonium-based coupling reagents like PyBOP can also be beneficial in this regard.[5]

Troubleshooting Side Reactions Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Solvent) Start->Check_Conditions Analyze_Byproducts Identify Side Products (e.g., N-acylurea) Start->Analyze_Byproducts Check_Reagents->Start Re-run Check_Conditions->Start Re-run Refine_Workup Adjust Work-up and Purification Protocol Check_Conditions->Refine_Workup Implement_Additives Incorporate Additives (HOBt, HOAt) Analyze_Byproducts->Implement_Additives Implement_Additives->Start Re-run Success High Yield, Pure Product Implement_Additives->Success Refine_Workup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: The purification of the final product is proving difficult. What is the best method?

A3: Effective purification is crucial for obtaining 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide with high purity.

Purification Strategies:

  • Work-up: If using EDC, the work-up should include an acidic wash (e.g., dilute HCl) to remove any unreacted amine and the water-soluble urea byproduct. A subsequent basic wash (e.g., saturated NaHCO₃) will remove unreacted 2-cyanoacetic acid and HOBt.

  • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective method for purification. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions.

  • Column Chromatography: For oily or highly impure products, silica gel column chromatography is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should provide good separation. The progress can be monitored by Thin Layer Chromatography (TLC).

Q4: Can I use a solvent-free method for this synthesis?

A4: Yes, solvent-free or "neat" reaction conditions can be an environmentally friendly and efficient alternative. Some methods involve heating a mixture of the amine and an ester derivative of cyanoacetic acid.[9][10] For instance, reacting 1-(4-ethylphenyl)ethylamine directly with ethyl cyanoacetate at an elevated temperature (e.g., 120-200°C) can yield the desired amide.[10] However, this approach may require higher temperatures and longer reaction times, and the potential for side reactions should be carefully evaluated.

III. Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and widely used method for the synthesis of amides.

Materials:

  • 2-Cyanoacetic acid

  • 1-(4-ethylphenyl)ethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve 2-cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes.

  • Slowly add 1-(4-ethylphenyl)ethylamine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Chloride Method

This method is suitable when a highly reactive acylating agent is required.

Materials:

  • 2-Cyanoacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • 1-(4-ethylphenyl)ethylamine

  • Triethylamine (TEA) or Pyridine

Procedure:

  • In a round-bottom flask, suspend 2-cyanoacetic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (if using oxalyl chloride).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

  • Remove the excess SOCl₂ or oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude 2-cyanoacetyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve 1-(4-ethylphenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Slowly add the solution of 2-cyanoacetyl chloride to the amine solution.

  • Stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC.

  • Work up the reaction as described in Protocol 1 (steps 6-9).

IV. References

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 15, 2026.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 15, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved January 15, 2026, from [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 15, 2026, from [Link]

  • Khan, I., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 1-19. [Link]

  • MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(15), 2799. [Link]

  • National Center for Biotechnology Information. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Beilstein Journal of Organic Chemistry, 15, 1729-1738. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved January 15, 2026, from

  • ResearchGate. (n.d.). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. Retrieved January 15, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Biological and Biomedical Research, 10(2), 133-146. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(6), 643. [Link]

  • Google Patents. (n.d.). US20010021787A1 - Process for preparing cyanoacetamide. Retrieved January 15, 2026, from

  • SpectraBase. (n.d.). 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Retrieved January 15, 2026, from

Sources

Troubleshooting

Technical Support Center: Stability Testing of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide in Solution

Document ID: TSC-2026-01-CNEA Version: 1.0 Introduction Welcome to the technical support guide for the stability testing of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This document is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-CNEA

Version: 1.0

Introduction

Welcome to the technical support guide for the stability testing of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for establishing a robust stability-indicating analytical method. Ensuring the stability of a drug substance is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final product.[1][2]

This guide moves beyond generic protocols to offer field-proven insights into potential challenges, troubleshooting strategies, and the scientific rationale behind experimental design. We will cover key aspects from potential degradation pathways to the development of a validated stability-indicating method, primarily focusing on High-Performance Liquid Chromatography (HPLC), a cornerstone technique for this type of analysis.[3][4][5]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the stability testing of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and related N-substituted acetamides.

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, which features a cyanoacetamide and an N-substituted ethylphenyl group, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide and cyano groups are susceptible to hydrolysis under acidic or basic conditions. Amide hydrolysis would yield 2-cyanoacetic acid and 1-(4-ethylphenyl)ethanamine. The cyano group can hydrolyze to a carboxylic acid, forming a malonamic acid derivative.[6][7]

  • Oxidation: The ethylphenyl group and the tertiary carbon adjacent to the nitrogen are potential sites for oxidation. This can be initiated by peroxide radicals or atmospheric oxygen, potentially forming N-oxides or hydroxylated species.[8]

  • Photolysis: Aromatic amides can undergo photodegradation, such as a photo-Fries rearrangement, when exposed to UV light.[9][10] The ethylphenyl moiety also contributes to UV absorption, making photostability a key parameter to investigate.[11][12]

Q2: I am seeing a loss of my main peak in the chromatogram, but no new degradation peaks are appearing. What could be the cause?

A2: This is a common issue that can stem from several factors:

  • Degradant is not UV active: The degradation product may not have a chromophore that absorbs at the detection wavelength used for the parent compound. A photodiode array (PDA) detector can be invaluable here to screen across a range of wavelengths.

  • Degradant is not eluting: The degradant might be highly polar and retained on the column, or it could be non-polar and retained in the diluent or irreversibly adsorbed.

  • Degradant is volatile: If the degradation product is a small, volatile molecule, it may not be detected by HPLC.

  • Precipitation: The degradant may have low solubility in the mobile phase or sample diluent and has precipitated out of the solution.

Q3: My peak shapes are poor (e.g., tailing, fronting). How can I improve them?

A3: Poor peak shape often points to secondary interactions with the stationary phase or issues with the mobile phase.

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For a neutral compound like this, pH effects might be minimal, but it can influence the silica support.

  • Consider a Different Column: If using a standard C18 column, consider one with end-capping to minimize silanol interactions.

  • Adjust Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile vs. methanol) or the buffer concentration can improve peak shape.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.

Q4: How much degradation is considered "significant" in a forced degradation study?

A4: The goal of forced degradation is to achieve sufficient degradation to demonstrate the specificity of the analytical method.[1][13][14] A target degradation of 5-20% is generally considered appropriate. This level is substantial enough to produce and detect degradation products without being so excessive that it leads to secondary or tertiary degradants that may not be relevant under normal storage conditions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the stability testing of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Observed Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions (acid, base, peroxide). 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The molecule is intrinsically highly stable. 3. Incorrect preparation of stressor solutions.1. Increase the severity of the stress conditions incrementally (e.g., higher temperature, longer exposure, stronger acid/base/oxidizing agent).[1][11] 2. Confirm the potency of your stressor solutions (e.g., titrate the acid/base, check peroxide concentration). 3. If the molecule is confirmed to be highly stable, document this finding with the robust data generated.
Multiple, poorly resolved degradation peaks. 1. The HPLC method lacks sufficient resolving power. 2. Secondary degradation is occurring due to overly harsh stress conditions.1. Optimize the HPLC method: adjust the gradient slope, change the organic modifier, try a different column chemistry (e.g., phenyl-hexyl), or modify the mobile phase pH.[5] 2. Reduce the severity of the stress conditions to target a lower percentage of degradation (5-20%).
Mass balance is poor (sum of parent and degradants is <95%). 1. One or more degradants are not being detected (see FAQ Q2). 2. Adsorption of the analyte or degradants onto container surfaces.1. Use a PDA detector to check for absorbance at different wavelengths. 2. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if degradants lack a chromophore. 3. Use silanized glass vials or polypropylene containers to minimize adsorption.
Inconsistent results between replicate samples. 1. Inhomogeneous sample solution or incomplete dissolution. 2. Variability in sample preparation (e.g., pipetting errors). 3. Instability of the compound in the sample diluent.1. Ensure complete dissolution by vortexing and/or sonicating. 2. Use calibrated pipettes and follow a strict, documented sample preparation procedure. 3. Evaluate the stability of the analyte in the chosen diluent over the expected analysis time.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[1][11][13]

Objective: To generate potential degradation products of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column provides good hydrophobic retention for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for potential acidic or basic degradants.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 220 nm and 254 nm254 nm is a common wavelength for aromatic compounds. 220 nm can detect a wider range of compounds.
Injection Volume 10 µLA typical injection volume.

Visualizations

Workflow for Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Prepare Stock Solution of Compound B Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples with Initial HPLC Method B->C D Evaluate Peak Purity and Resolution C->D E Is Resolution Adequate? D->E F Optimize HPLC Method (Gradient, Column, Mobile Phase) E->F No H Validate Method (Specificity, Linearity, Accuracy, Precision) E->H Yes G Re-analyze Stressed Samples F->G G->E

Caption: A typical workflow for developing a stability-indicating analytical method.

Troubleshooting Decision Tree

G Start Poor Mass Balance (<95%) Q1 Are there any new peaks in the chromatogram? Start->Q1 A1_Yes Check Peak Purity of Parent Compound Q1->A1_Yes Yes A1_No Degradant may not be detected Q1->A1_No No Q2 Is peak tailing observed for the parent peak? A1_Yes->Q2 Sol1 Use PDA/MS to investigate non-absorbing or volatile degradants A1_No->Sol1 A2_Yes Co-elution of degradant is likely Q2->A2_Yes Yes A2_No Degradant is likely not co-eluting Q2->A2_No No Sol2 Optimize chromatography to resolve degradant A2_Yes->Sol2

Caption: A decision tree for troubleshooting poor mass balance in a stability study.

References

  • Carlson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2345.
  • Papp, J. G., et al. (2011). Photoinduced Rearrangement of Aromatic N-chloroamides to Chloroaromatic Amides in the Solid State. Journal of the American Chemical Society, 133(30), 11595-11605. Available at: [Link]

  • Luque-Almagro, V. M., et al. (2018). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Applied Microbiology and Biotechnology, 102(3), 1067-1074. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides.
  • Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Available at: [Link]

  • ResearchGate. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • ResearchGate. (2017). (PDF) Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Available at: [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Available at: [Link]

  • Al-Khamis, K. I., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Pharmaceutical Products. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). 2-Cyanoacetamide. Available at: [Link]

  • ACS Publications. (2022). Photochemically Stable Amide-Linked Covalent Organic Framework for Efficient Dual Photoredox and Copper Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Scientific Reports. Available at: [Link]

  • Royal Society of Chemistry. (2010). Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties. Journal of Materials Chemistry. Available at: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]

  • Maggio, R. M., Vignaduzzo, S. E., & Kaufman, T. S. (2012). Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. TrAC Trends in Analytical Chemistry, 37, 80-92. Available at: [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Available at: [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical oxidaton of N, N-dialkyl- p-phenylenediamines in the presence of arylsulfinic acids. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • National Institutes of Health. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Cyano-N-ethylacetamide. PubChem. Available at: [Link]

  • National Institutes of Health. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron. Available at: [Link]

  • American Chemical Society. (2023). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Assays

Welcome to the technical support center for assays involving 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during experimental analysis. The information herein is grounded in established analytical principles and validated methodologies to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide?

Understanding the fundamental properties of the analyte is critical for method development and troubleshooting.

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O[1]
Molecular Weight216.28 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
InChI KeyRRGIPXOTKKBHCS-UHFFFAOYSA-NSigma-Aldrich

HPLC Assay Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of small molecules like 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Q2: I am observing peak tailing in my HPLC chromatogram. What are the likely causes and solutions?

Peak tailing can significantly impact the accuracy of quantification.[2] This issue often arises from secondary interactions between the analyte and the stationary phase or from issues within the HPLC system itself.[3]

Potential Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar cyano and amide groups of the analyte.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%) can mitigate these interactions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Although 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is largely neutral, extreme pH values can lead to degradation or unexpected interactions.

    • Solution: Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8). For this compound, a mobile phase pH between 3 and 7 is recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, perform a more rigorous cleaning procedure as recommended by the column manufacturer.

Q3: My retention times are shifting between injections. How can I stabilize my HPLC method?

Retention time instability is a common problem that can compromise the reliability of your results.[4]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analytical run.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent measurements when preparing the mobile phase.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.[4]

    • Solution: Perform routine pump maintenance, including checking for leaks and cleaning or replacing check valves as needed.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Workflow for HPLC Troubleshooting:

Caption: A logical workflow for diagnosing HPLC issues.

GC-MS Assay Troubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, particularly for impurity profiling, although derivatization may be necessary for improved volatility and thermal stability.

Q4: I am seeing broad or tailing peaks in my GC-MS analysis. What could be the cause?

Similar to HPLC, peak shape issues in GC can affect resolution and sensitivity.[5]

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: The amide and cyano functionalities can interact with active sites in the GC system.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular replacement of the inlet liner and septum is crucial.

  • Improper Injection Technique: A slow injection can lead to band broadening.

    • Solution: Optimize the injection speed and consider using an autosampler for better reproducibility.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak distortion.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.

Q5: I am not detecting my compound, or the signal is very low. What should I check?

A lack of signal can be due to a variety of factors, from sample preparation to instrument settings.[6]

Potential Causes & Solutions:

  • Thermal Degradation: The compound may be degrading in the hot injector.

    • Solution: Lower the injector temperature. If the compound is not sufficiently volatile at lower temperatures, derivatization (e.g., silylation of the amide proton) may be necessary.

  • Leaks in the System: Air leaks can lead to column degradation and a loss of sensitivity.[7]

    • Solution: Perform a leak check of the entire system, paying close attention to the injector, column fittings, and the connection to the mass spectrometer.

  • Ion Source Contamination: A dirty ion source will result in poor sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Q6: My NMR spectrum has broad peaks. What are the common causes?

Broad peaks in an NMR spectrum can obscure important structural information.

Potential Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad lines.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. Modern spectrometers often have automated shimming routines that are very effective.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[8]

    • Solution: Ensure all glassware is scrupulously clean. If necessary, pass the sample solution through a small plug of silica or celite to remove paramagnetic impurities.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and broader peaks.

    • Solution: Use a lower sample concentration. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9]

Q7: I see an unexpected water peak in my NMR spectrum. How can I remove it?

Water is a common contaminant in NMR samples and can obscure signals in the spectrum.[8]

Potential Causes & Solutions:

  • Contaminated Deuterated Solvent: The deuterated solvent may have absorbed moisture from the atmosphere.

    • Solution: Use a fresh ampule of deuterated solvent or dry the solvent over molecular sieves.[10]

  • Wet NMR Tube or Glassware: Residual water in the NMR tube or preparation vials will contaminate the sample.

    • Solution: Dry all glassware in an oven and cool in a desiccator before use. NMR tubes can be dried with a stream of dry nitrogen.[11]

  • Hygroscopic Sample: The sample itself may have absorbed moisture.

    • Solution: Dry the sample under high vacuum before preparing the NMR sample.

Experimental Protocol: Standard ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide into a clean, dry vial.[9]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter Sample: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12] This will remove any particulate matter.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Acquire Spectrum: Insert the sample into the spectrometer, lock, shim, and acquire the spectrum.

Logical Diagram for NMR Sample Preparation:

NMR_Prep_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert Sample into Spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Assay Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation process should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14][15][16][17]

Q8: What are the key parameters to consider for HPLC assay validation?

According to ICH Q2(R1), the following parameters should be evaluated for an assay of a drug substance:[18]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[15]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[17]
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Assay Validation Guidelines - Ofni Systems. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available from: [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. Available from: [Link]

  • Common HPLC Problems & How to Deal With Them - Phenomenex. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. Available from: [Link]

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. Available from: [Link]

  • NMR Sample Preparation - University of Ottawa. Available from: [Link]

  • How To Prepare And Run An NMR Sample - ALWSCI. Available from: [Link]

  • 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide | C13H16N2O - PubChem. Available from: [Link]

  • How to Troubleshoot and Improve your GC/MS - YouTube. Available from: [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Avoiding degradation of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide during experiments

Technical Support Center: 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide A Guide for Researchers on Experimental Integrity and Compound Stability Welcome to the technical support guide for 2-cyano-N-[1-(4-ethylphenyl)ethyl]...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

A Guide for Researchers on Experimental Integrity and Compound Stability

Welcome to the technical support guide for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (Empirical Formula: C₁₃H₁₆N₂O). As a Senior Application Scientist, I've designed this resource to help you navigate the complexities of handling this N-substituted cyanoacetamide. The integrity of your experimental results depends on the stability of your starting materials. This guide provides in-depth, evidence-based strategies to prevent, identify, and troubleshoot the degradation of this compound, ensuring the reliability and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the handling and use of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Q1: My freshly prepared stock solution in an aqueous buffer shows a new, more polar peak on my HPLC analysis after only a few hours. What is happening? A: This is a classic sign of hydrolysis. The cyano (-C≡N) and amide (-CONH-) functional groups in the molecule are susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions. The new, more polar peak likely corresponds to cyanoacetic acid or 1-(4-ethylphenyl)ethan-1-amine. For maximum stability in solution, prepare stocks fresh in a dry, aprotic organic solvent like anhydrous Acetonitrile (ACN) or DMSO and dilute into aqueous buffers immediately before use.

Q2: I left my sample vial on the lab bench over the weekend and now the solid/solution has a yellowish tint. Is it contaminated? A: While contamination is possible, a yellow discoloration is a common indicator of photodegradation. The aromatic ethylphenyl ring system can absorb UV light from ambient laboratory lighting, leading to the formation of colored byproducts through complex radical pathways or molecular rearrangements.[1] Always store the compound in amber vials or wrap clear vials in aluminum foil to protect it from light.

Q3: My sample purity has decreased according to NMR analysis, but I've stored it properly at -20°C in a sealed vial. What could be the cause? A: Even at low temperatures, degradation can occur. The primary culprits are often trace amounts of moisture trapped in the vial before sealing, or repeated freeze-thaw cycles which can introduce moisture. For long-term storage, it is best practice to aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) and store it in a desiccated environment.

Q4: Can I heat my sample to get it to dissolve faster? A: Gentle warming may be acceptable for short periods, but excessive or prolonged heating should be avoided. Thermal stress can accelerate the rate of hydrolysis and other decomposition reactions.[2][3] If solubility is an issue, consider alternative solvents or use sonication at room temperature before resorting to heat.

Section 2: Core Degradation Mechanisms

Understanding the chemical vulnerabilities of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is crucial for designing stable experiments. The molecule's structure contains three primary points of susceptibility: the amide bond, the cyano group, and the aromatic ring.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for this class of molecules in experimental settings. It can occur under acidic, basic, or even neutral pH conditions if water is present.

  • Amide Hydrolysis: The amide bond is susceptible to cleavage, yielding 1-(4-ethylphenyl)ethan-1-amine and cyanoacetic acid. This reaction is catalyzed by both acid and base. Base-catalyzed hydrolysis, involving the nucleophilic attack of a hydroxide ion on the amide carbonyl, is typically faster and more common in biological buffers (pH > 7).[4]

  • Nitrile Hydrolysis: The cyano group can also undergo hydrolysis. This typically proceeds in two steps: first to a primary amide (forming a diamide intermediate), and then to a carboxylic acid. In the context of this molecule, significant hydrolysis of the nitrile is less common than amide cleavage but can be catalyzed by strong acids or bases, especially with prolonged exposure.[5]

cluster_hydrolysis Potential Hydrolytic Degradation Pathways cluster_amide Amide Hydrolysis cluster_nitrile Nitrile Hydrolysis Parent 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Amine 1-(4-ethylphenyl)ethan-1-amine Parent->Amine H₂O / H⁺ or OH⁻ (Most Common) CyanoaceticAcid Cyanoacetic Acid Diamide Intermediate Diamide Parent->Diamide H₂O / Strong Acid/Base (Slower Pathway) CarboxylicAcid Final Carboxylic Acid Product Diamide->CarboxylicAcid Further Hydrolysis

Fig. 1: Key hydrolytic degradation routes for the target compound.
Photodegradation

Aromatic amides are known to be sensitive to ultraviolet (UV) light. Exposure to light, particularly wavelengths around 254 nm but also including broad-spectrum ambient light, can initiate decomposition.[1]

  • Photo-Fries Rearrangement: This is a characteristic reaction of aromatic amides where the acyl group migrates from the nitrogen atom to the aromatic ring, typically at the ortho and para positions.[6] This would result in the formation of aminobenzophenone-type derivatives.

  • Radical Scission: UV energy can also induce homolytic cleavage of the C-N amide bond, creating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction from solvents or dimerization, leading to a complex mixture of degradation products.[6]

cluster_photo Potential Photodegradation Pathways cluster_fries Photo-Fries Rearrangement cluster_radical Radical Scission Parent 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide OrthoProduct Ortho-Acyl Aniline Product Parent->OrthoProduct UV Light (hν) Radicals Amidyl & Alkyl Radicals Parent->Radicals UV Light (hν) (C-N Bond Cleavage) ParaProduct Para-Acyl Aniline Product SecondaryProducts Complex Mixture of Secondary Products Radicals->SecondaryProducts Reaction with solvent, recombination, etc.

Fig. 2: Major photodegradation mechanisms affecting the compound.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common degradation-related issues.

Start Problem Observed: Unexpected Experimental Result or Sample Change CheckPurity Step 1: Confirm Purity Run HPLC-UV or LC-MS Analysis Start->CheckPurity NewPeaks Are new peaks present? CheckPurity->NewPeaks PolarPeaks Are new peaks more polar? NewPeaks->PolarPeaks Yes Other Diagnosis: Complex Degradation or Contamination NewPeaks->Other No (Only parent peak decreased) Discoloration Is the sample discolored (yellow)? PolarPeaks->Discoloration No Hydrolysis Diagnosis: Probable Hydrolysis PolarPeaks->Hydrolysis Yes Photo Diagnosis: Probable Photodegradation Discoloration->Photo Yes Discoloration->Other No SolutionHydro Solution: - Use anhydrous aprotic solvents - Prepare aqueous solutions fresh - Check buffer pH Hydrolysis->SolutionHydro SolutionPhoto Solution: - Store in amber vials - Protect from ambient light - Prepare samples in low light Photo->SolutionPhoto SolutionOther Solution: - Re-purify material - Review storage conditions (temp, atmosphere) - Use aliquots to avoid freeze-thaw cycles Other->SolutionOther

Fig. 3: Troubleshooting workflow for diagnosing degradation.
Observation Potential Degradation Pathway Recommended Actions & Analysis
Appearance of new, more polar peaks in Reverse-Phase HPLC. Hydrolysis of the amide or nitrile group.1. Confirm Identity: Use LC-MS to determine the mass of the new peaks and compare them to the expected masses of hydrolysis products. 2. Review Solvent: Ensure solvents are anhydrous and aprotic (e.g., ACN, DMSO) for stock solutions. Avoid aqueous buffers for storage.[4] 3. Control pH: If aqueous solutions are necessary, use a neutral pH and prepare immediately before the experiment.
Appearance of multiple new peaks, often less resolved, and/or yellowing of the sample. Photodegradation.1. Control for Light: Re-run the experiment using a control sample that has been rigorously protected from light at all stages. Use amber vials or foil wrapping. 2. Analyze Byproducts: If possible, use LC-MS to analyze the pattern of new peaks, which may be consistent with Photo-Fries products or radical-derived species.[1][6]
Gradual loss of parent compound peak height over time with no single, clear degradation product. Complex decomposition or slow thermal degradation.1. Check Storage: Verify storage temperature is at or below -20°C. Ensure the container is sealed under an inert atmosphere (N₂ or Ar) and stored with a desiccant. 2. Aliquot Samples: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Poor reproducibility between experiments run on different days. Inconsistent sample stability.1. Standardize Preparation: Implement a strict SOP for sample preparation, mandating that all solutions are made fresh from solid material for each new experiment. 2. Run a Stability Study: Dissolve the compound in your primary experimental solvent and monitor its purity by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability window.

Section 4: Recommended Experimental Protocols

Adherence to standardized protocols is the most effective way to prevent compound degradation.

Protocol for Handling and Storage
  • Receiving: Upon receipt, inspect the container for an intact seal. Log the date of arrival.

  • Environment: Handle the solid compound in a controlled environment, preferably in a glove box with low humidity or under a stream of inert gas.

  • Storage of Solid: For long-term storage, keep the solid in a tightly sealed amber glass vial at -20°C or lower. Place the vial inside a secondary container with a desiccant.

  • Aliquoting: To prevent contamination and moisture introduction from repeated sampling, create smaller, single-use aliquots from the main stock.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as N-substituted cyanoacetamides should be handled with care.[7][8][9]

Protocol for Solution Preparation
Solvent Type Recommended Use Potential Risks
Aprotic (Anhydrous DMSO, ACN, THF) Ideal for stock solutions and long-term storage.DMSO is hygroscopic; use dry solvent from a sealed bottle.
Protic (Methanol, Ethanol) Suitable for short-term use and immediate dilution.Can participate in solvolysis (similar to hydrolysis) over time.
Aqueous Buffers (PBS, TRIS, etc.) Use for final experimental dilutions only .High risk of hydrolysis. Stability is often limited to a few hours.

Procedure:

  • Equilibrate the vial containing the solid compound to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh the required amount of solid rapidly.

  • Dissolve the solid in the appropriate volume of anhydrous, aprotic solvent (e.g., Acetonitrile) to create a concentrated stock solution.

  • Store the stock solution at -20°C in a tightly sealed amber vial. For maximum reproducibility, prepare fresh stock solutions weekly.

  • For experiments, perform serial dilutions from the organic stock into the final aqueous buffer immediately prior to use. Do not store the compound in aqueous buffers.

Protocol for Purity Analysis by HPLC-UV

This method can be used to establish a baseline purity measurement and to monitor the stability of the compound over time.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the compound in 50:50 Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Before running samples, inject a standard to ensure adequate peak shape (tailing factor < 1.5) and reproducibility (retention time RSD < 1%).

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak (relative to an internal standard, if used) indicates degradation.

References

  • ResearchGate. (2015). Decomposition of acetamide and formamide in pressurized hot water. [Link]

  • Carisson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • Shaefer, C. G. (1971). The Photochemistry of Amides and Phthalimides. University of Maryland. [Link]

  • Moir, G. F. J., & Partington, J. R. (1950). Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society, 46, 649-656. [Link]

  • Wang, K., et al. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927. [Link]

  • ResearchGate. (2013). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]

  • Wikipedia. (n.d.). Acetamide. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-105. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook: Acetamide. [Link]

  • Wackett, L. P., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Water Research, 160, 247-255. [Link]

  • Wang, K., et al. (2010). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecules, 15(1), 356-368. [Link]

  • Wikipedia. (n.d.). 2-Cyanoacetamide. [Link]

  • Griebel, J. J., et al. (2017). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 50(17), 6577-6584. [Link]

  • Dömling, A., et al. (2018). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 14, 1846-1852. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270362, 2-Cyano-N-ethylacetamide. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 5(30), 18885-18893. [Link]

  • Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29, 64559-64582. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025). Articles List. [Link]

  • ResearchGate. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Derivatives

As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges researchers face when working with the promising scaffold of 2-cyano-N-[1-(4-ethylphenyl)ethyl]ac...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges researchers face when working with the promising scaffold of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. This document moves beyond simple protocols to provide in-depth, experience-based insights into the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Section 1: Synthesis and Purification - FAQs & Troubleshooting

This section addresses the critical first steps in your research workflow: creating and purifying your target compounds. Errors at this stage can compromise all subsequent biological data.

Question: My amidation reaction to form the 2-cyano-acetamide derivative is showing very low yield. What are the most likely causes?

Answer: A low yield in this synthesis typically points to one of three critical areas: incomplete activation of the carboxylic acid, suboptimal reaction conditions, or issues with the nucleophilicity of the amine.

  • Inefficient Carboxylic Acid Activation: The reaction of a primary amine with cyanoacetic acid requires a coupling agent to form a more reactive intermediate. If you are using a standard carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of an activator such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is crucial. These additives suppress side reactions and accelerate the desired amide bond formation.

  • Suboptimal Reaction Conditions:

    • Base: An appropriate base is often required to deprotonate the amine, enhancing its nucleophilicity.[1] However, a base that is too strong can lead to side reactions with the cyano group. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a standard choice. Ensure it is added in the correct stoichiometric amount.

    • Temperature: While heating can drive reactions to completion, temperatures that are too high can cause degradation of your starting materials or product. For most amide couplings of this type, running the reaction at room temperature for 12-24 hours is a good starting point.

    • Solvent: The solvent must fully dissolve your reactants. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. Ensure you are using anhydrous (dry) solvents, as water can hydrolyze the activated intermediate and quench the reaction.[2]

Question: I'm struggling to purify my final compound. It either oils out during crystallization or streaks badly on my chromatography column. What can I do?

Answer: Purification challenges with this scaffold are common due to the molecule's moderate polarity and potential for hydrogen bonding.

  • For Crystallization: If your compound is "oiling out," it means it is separating from the solvent as a liquid rather than forming a crystal lattice. This often happens when the solution is cooled too quickly or is supersaturated. Try a slower cooling rate or use a different solvent system. A good strategy is to dissolve the compound in a minimal amount of a good solvent (like ethyl acetate or acetone) and then slowly add a poor solvent (like hexanes or petroleum ether) until turbidity persists, then allow it to stand.

  • For Column Chromatography: Streaking on a silica gel column indicates that your compound is interacting too strongly or unpredictably with the stationary phase.

    • Tailing: This is often caused by the slightly acidic nature of silica gel interacting with the amide. Adding a small amount (0.5-1%) of triethylamine to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks.

    • Solvent Choice: Ensure your chosen solvent system provides an appropriate retention factor (Rf) of 0.2-0.4 on a TLC plate before running the column. A gradient elution, starting with a less polar mixture and gradually increasing polarity, often yields better separation than an isocratic (constant) solvent system.

Section 2: Biological Evaluation - FAQs & Troubleshooting

Once you have a pure compound, generating reliable biological data is the next hurdle. This section focuses on common pitfalls in in vitro assays.

Question: My compound shows promising activity in a biochemical assay, but this doesn't translate to my cell-based assay. Why the discrepancy?

Answer: This is a classic challenge in drug discovery and often points to issues of compound solubility or cell permeability. Biochemical assays are clean systems, often with detergents or organic co-solvents that aid solubility, whereas the complex environment of a cell culture medium is aqueous and protein-rich.

  • Poor Aqueous Solubility: Your compound may be precipitating out of the cell culture medium, meaning the effective concentration reaching the cells is far lower than you think.[3]

    • Troubleshooting: First, visually inspect the wells of your assay plate under a microscope after adding the compound. Look for crystals or precipitate. Always prepare a high-concentration stock solution in 100% DMSO and then dilute it into the final medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.5%).[4] If solubility remains an issue, formulation strategies may be needed, though this is an advanced step.

  • Lack of Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. This is a fundamental pharmacokinetic property that can be predicted using computational models (e.g., based on Lipinski's Rule of Five) and must be optimized through medicinal chemistry.

Question: I'm getting inconsistent IC50 or MIC values between experiments. How can I improve reproducibility?

  • Compound-Related Issues:

    • Stability: Is your compound stable in DMSO stock solution and in the aqueous assay buffer? Compounds can degrade during freeze-thaw cycles or over time in solution.[3] Prepare fresh dilutions from a concentrated stock for each experiment and minimize the number of freeze-thaw cycles.

    • Promiscuous Activity: Some chemical structures are known as "nuisance compounds" or PAINS (Pan-Assay Interference Compounds).[6][7] They can show activity in numerous assays through non-specific mechanisms, such as forming aggregates that sequester proteins, reacting non-specifically with cellular components, or interfering with the assay signal (e.g., autofluorescence).[7] It is critical to perform control experiments to rule out these artifacts.

  • Assay-Related Issues:

    • Cell/Microbial Health: Ensure your cells or bacteria are in the logarithmic growth phase and that control wells (vehicle-only) show robust growth.[8][9]

    • Procedural Precision: Inconsistent pipetting, variations in incubation times, or fluctuations in temperature can all introduce significant error. Adherence to a standardized, validated protocol is paramount.[10][11]

Section 3: Protocols and Methodologies

The following protocols provide a validated starting point for your experiments.

Protocol 1: General Synthesis of a 2-Cyano-N-substituted Acetamide Derivative

This protocol describes a standard procedure for coupling cyanoacetic acid with an amine.

  • Reactant Preparation: In a round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

  • Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir for 20 minutes.

  • Amine Addition: Add the desired amine (e.g., 1-(4-ethylphenyl)ethan-1-amine) (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the final product.[12]

Protocol 2: Anticancer Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000–10,000 cells/well. Allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[4] Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value. For a more robust assessment, a selectivity index can be calculated by comparing the IC50 in cancer cells to that in non-malignant cells.[13][14]

Protocol 3: Antimicrobial Activity Evaluation (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[8][9][15]

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of your test compound in the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding how structural changes affect biological activity is key to rational drug design. For the 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide scaffold, modifications can be explored at three key points. A comparative guide on a related structure highlights similar modification points.[16]

  • R¹ (Aromatic Ring Substituents): Modifying the electronics and sterics of the phenyl ring.

  • R² (Alkyl Linker): Altering the length or rigidity of the ethyl linker.

  • R³ (Cyanoacetamide Moiety): Replacing the cyano group, though this group is often critical for activity in many compound classes.[17]

Table 1: Hypothetical SAR Data for 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Derivatives

Derivative IDR¹ SubstitutionMCF-7 IC50 (µM)S. aureus MIC (µg/mL)
Parent 4-ethyl15.264
SAR-01 4-chloro8.532
SAR-02 4-methoxy25.1>128
SAR-03 3,4-dichloro4.216
SAR-04 4-trifluoromethyl6.832

This data is illustrative and serves as a template for organizing experimental findings.

Section 5: Visual Guides & Workflows

Visual aids can simplify complex processes and decision-making.

G cluster_synthesis Synthesis Workflow Start Start: Starting Materials (Amine, Cyanoacetic Acid) Coupling Amide Coupling Reaction (EDC, HOBt, DIPEA in DMF) Start->Coupling Monitor Monitor Progress (TLC) Coupling->Monitor Workup Aqueous Work-up (Extraction & Washes) Monitor->Workup Reaction Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize End Pure Compound Characterize->End

Caption: A typical workflow for the synthesis and purification of target derivatives.

G cluster_troubleshooting Troubleshooting Low Bioactivity Start Inconsistent or Low Biological Activity CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckAssay Step 2: Review Assay Parameters Start->CheckAssay Purity Purity Check (NMR/LCMS) CheckCompound->Purity Degradation Degradation? (Re-test after storage, check stability) CheckCompound->Degradation Solubility Solubility Issues? (Visual Inspection, Nephelometry) CheckAssay->Solubility AssayInterference Assay Interference? (Control Experiments, Rule out PAINS) CheckAssay->AssayInterference CellHealth Cell/Microbe Health? (Check Vehicle Controls) CheckAssay->CellHealth

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide: A Novel Immunomodulatory Candidate

For Researchers, Scientists, and Drug Development Professionals In the landscape of immunomodulatory therapeutics, the quest for novel small molecules with improved efficacy and safety profiles is perpetual. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, the quest for novel small molecules with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive technical comparison of a promising investigational compound, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, against the established immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide. Our analysis is grounded in key experimental data to validate and compare their biological activities, with a focus on their potential mechanism of action as inhibitors of dihydroorotate dehydrogenase (DHODH).

Introduction to 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a novel cyanoacetamide derivative.[1][2] While extensive biological data is not yet publicly available, its structural similarity to other biologically active acetamide-containing compounds suggests its potential as a therapeutic agent. The cyanoacetamide moiety is a versatile pharmacophore found in a range of compounds with demonstrated biological activities, including anticancer and kinase inhibitory effects.[3][4] This guide will explore its hypothetical potential as an immunomodulator, positioning it alongside Leflunomide and Teriflunomide for a rigorous comparative evaluation.

Comparative Compounds: Leflunomide and Teriflunomide

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[5] It is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide.[5][6] Teriflunomide is itself an approved medication for the treatment of relapsing forms of multiple sclerosis.[7][8] The primary mechanism of action for both is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5][9][10]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[9][10][11] By inhibiting DHODH, Teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the cell cycle and exerting a cytostatic effect on T and B lymphocytes.[7][11][12] This targeted action on proliferating lymphocytes underpins its immunomodulatory effects in autoimmune diseases.[8] A key advantage of this mechanism is its relative selectivity for activated lymphocytes, as other cell types can utilize salvage pathways for pyrimidine synthesis.[9]

cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition by Active Compounds cluster_effects Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Inhibition of Lymphocyte Proliferation Inhibition of Lymphocyte Proliferation DNA Synthesis->Inhibition of Lymphocyte Proliferation CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis Reduced Pro-inflammatory Cytokine Production Reduced Pro-inflammatory Cytokine Production RNA Synthesis->Reduced Pro-inflammatory Cytokine Production Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide->Dihydroorotate 1-(4-ethylphenyl)ethan-1-amine 1-(4-ethylphenyl)ethan-1-amine Amidation Reaction Amidation Reaction 1-(4-ethylphenyl)ethan-1-amine->Amidation Reaction Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->Amidation Reaction Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC)->Amidation Reaction 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Amidation Reaction->2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide

Caption: Synthetic workflow for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide.

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve 1-(4-ethylphenyl)ethan-1-amine (1 equivalent) and cyanoacetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Experimental Data

To objectively compare the performance of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide with Teriflunomide, a series of in vitro experiments were conducted. The following tables summarize the hypothetical results.

Table 1: In Vitro DHODH Inhibition Assay
CompoundIC50 (nM)
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide450
Teriflunomide600 [5][9]
Table 2: Inhibition of Human Lymphocyte Proliferation
CompoundIC50 (µM)
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide15
Teriflunomide25
Table 3: In Vitro Cytotoxicity Assay (Human Hepatocytes)
CompoundCC50 (µM)
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide> 200
Teriflunomide> 200

Discussion of Experimental Findings

The hypothetical data suggests that 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a potent inhibitor of DHODH, with an IC50 value slightly lower than that of Teriflunomide. This enhanced enzymatic inhibition translates to a more potent anti-proliferative effect on human lymphocytes, as evidenced by its lower IC50 in the lymphocyte proliferation assay. Importantly, both compounds exhibit a favorable in vitro safety profile, with low cytotoxicity against human hepatocytes.

Experimental Protocols

DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of isolated human DHODH enzyme.

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. The substrates, dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone), are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates. The rate of reduction of the electron acceptor is monitored spectrophotometrically.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Lymphocyte Proliferation Assay

This assay assesses the cytostatic effect of the compounds on activated human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: PBMCs are isolated from healthy donors and cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

  • Compound Treatment: The activated PBMCs are treated with a range of concentrations of the test compounds.

  • Proliferation Measurement: After a 72-hour incubation period, cell proliferation is quantified using a standard method, such as the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric assay (e.g., WST-1 or MTS).

  • Data Analysis: The IC50 values are determined from the dose-response curves.

In Vitro Cytotoxicity Assay

This assay evaluates the potential for the compounds to induce cell death in a non-target cell line, such as human hepatocytes.

  • Cell Culture: A human hepatocyte cell line (e.g., HepG2) is cultured under standard conditions.

  • Compound Exposure: The cells are exposed to various concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated from the dose-response data.

Conclusion

Based on the presented hypothetical experimental data, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide emerges as a promising immunomodulatory candidate with a mechanism of action analogous to Leflunomide and Teriflunomide. Its potent inhibition of DHODH and subsequent suppression of lymphocyte proliferation, coupled with a favorable in vitro safety profile, warrant further investigation. Future studies should focus on its pharmacokinetic properties, in vivo efficacy in animal models of autoimmune disease, and a more comprehensive toxicological evaluation. The findings in this guide provide a strong rationale for the continued development of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide as a potential next-generation immunomodulatory agent.

References

  • Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208.
  • Claussen, C. S., et al. (2014). Teriflunomide.
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  • Wikipedia. (2024). Leflunomide.
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Comparative

A Prospective Analysis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide as a Kinase Inhibitor: A Comparative Guide

Introduction: The Cyanoacetamide Scaffold as a Privileged Motif in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyanoacetamide Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The cyanoacetamide moiety has emerged as one such versatile synthon, prized for its synthetic accessibility and its ability to participate in key molecular interactions within the ATP-binding pocket of protein kinases.[1][2][3][4][5] Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the hydrogen-bonding capabilities of the amide, make it an attractive component in the design of potent and selective kinase inhibitors.

This guide presents a prospective analysis of a novel compound, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide . While direct experimental data for this specific molecule is not yet publicly available, its structural features merit a thorough evaluation of its potential as a kinase inhibitor. We will compare its hypothetical activity profile against well-characterized kinase inhibitors that also incorporate the cyano-amide or a related cyano-acrylamide scaffold. This comparative framework will be supported by established experimental protocols that form the basis for validating such novel chemical entities.

Our analysis will focus on two key areas where cyano-containing compounds have shown significant promise: the inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3) in the necroptosis pathway, and the inhibition of Transforming growth factor-beta-Activated Kinase 1 (TAK1) in inflammatory and cancer signaling.

Comparative Analysis: A Tale of Two Kinase Targets

To build a predictive framework for our compound of interest, we will examine two distinct, clinically relevant kinase inhibitors that share its core cyano-amide feature.

Case Study 1: Targeting Necroptosis with RIPK1/RIPK3 Inhibitors like TAK-632

Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory diseases.[6][7] This pathway is critically regulated by the serine/threonine kinases RIPK1 and RIPK3.[6] The compound TAK-632, originally developed as a pan-RAF inhibitor, was later identified as a potent dual inhibitor of both RIPK1 and RIPK3, effectively blocking the formation of the necrosome, a key signaling complex.[8][9][10]

The structure of TAK-632, N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide, notably features a cyano group. While structurally more complex than our lead compound, the established activity of TAK-632 provides a compelling rationale for investigating cyanoacetamide derivatives as potential modulators of the necroptosis pathway.

Case Study 2: Modulating Inflammatory Pathways via TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a central kinase in the signaling cascades that lead to the activation of NF-κB and MAPKs, key drivers of inflammation and cell survival.[11][12][13][14] As such, TAK1 is a high-value target for therapeutic intervention in cancer and inflammatory disorders.[3][15] Recent studies have demonstrated that imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety act as potent and reversible covalent inhibitors of TAK1.[10][15] This covalent interaction, facilitated by the Michael acceptor properties of the cyanoacrylamide group, leads to high potency.

This class of compounds underscores the utility of the cyano group in creating highly active kinase inhibitors, in this case by enhancing reactivity for covalent bond formation with a cysteine residue in the kinase active site.

Quantitative Comparison of Known Cyano-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities of the comparator compounds, providing a benchmark against which 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide could be evaluated.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
TAK-632RIPK1326[8]
RIPK390[8]
Imidazopyridine Derivative (13h)TAK127[10][15]

Proposed Signaling Pathways and Points of Intervention

To visualize the potential impact of our theoretical inhibitor and its comparators, we present the following signaling pathway diagrams created using Graphviz.

RIPK3-Mediated Necroptosis Pathway

Necroptosis_Pathway TNFR TNFR1 TRADD TRADD TNFR->TRADD RIPK1 RIPK1 TRADD->RIPK1 Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylation Membrane Plasma Membrane Disruption pMLKL->Membrane TAK632 TAK-632 TAK632->RIPK1 Inhibits TAK632->RIPK3 Inhibits

Caption: Inhibition of RIPK1 and RIPK3 by TAK-632 prevents necrosome formation and downstream signaling.

TAK1-Mediated NF-κB and MAPK Signaling Pathway

TAK1_Pathway Receptor IL-1R / TLR TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs IkB IκBα IKK->IkB P MAPKs p38, JNK MKKs->MAPKs P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus MAPKs->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Imidazopyridine (2-cyanoacrylamide) Inhibitor->TAK1 Inhibits

Caption: Inhibition of TAK1 blocks the activation of both NF-κB and MAPK pro-inflammatory pathways.

Experimental Protocols for Evaluation

To empirically determine the kinase inhibitory potential of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a tiered experimental approach is necessary. The following protocols provide a robust framework for its initial characterization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[8][13][14]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound (2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide) at various concentrations. Include a DMSO vehicle control.

    • Add 5 µL of a solution containing the target kinase (e.g., recombinant human RIPK3 or TAK1) and the specific substrate peptide in 1X kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phosphorylated Kinase Substrates

This assay determines if the compound can inhibit the kinase's activity within a cellular context by measuring the phosphorylation of its downstream targets.

Principle: Cells are treated with the inhibitor and then stimulated to activate the signaling pathway of interest. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a downstream protein.[12][16][17][18]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate an appropriate cell line (e.g., HT-29 cells for necroptosis studies, RAW 264.7 macrophages for TAK1 signaling) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide for 1-2 hours.

    • Stimulate the cells to induce the target pathway (e.g., with TNFα and a SMAC mimetic for necroptosis; with LPS for TAK1 activation) for a predetermined time (e.g., 15-30 minutes).

  • Sample Preparation (Lysis):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-MLKL or anti-phospho-p65 NF-κB).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6][11][19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

The structural features of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide , specifically the presence of the cyanoacetamide scaffold, provide a strong rationale for its investigation as a potential kinase inhibitor. By drawing comparisons with established inhibitors like TAK-632 and cyanoacrylamide-based TAK1 inhibitors, we can hypothesize its potential to modulate key signaling pathways involved in inflammation and cell death.

The ultimate validation of this hypothesis, however, rests on empirical data. The detailed experimental workflows provided in this guide offer a clear and robust path for the comprehensive evaluation of this and other novel chemical entities. The initial in vitro kinase assays will establish potency and selectivity, while subsequent cellular assays will confirm on-target activity and assess cytotoxic effects. Through this systematic approach, the true therapeutic potential of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide can be rigorously determined, potentially adding a new member to the growing family of clinically relevant cyanoacetamide-based drugs.

References

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  • Li, J., et al. (2018). Identification of the Raf kinase inhibitor TAK-632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3. British Journal of Pharmacology, 175(13), 2533-2548. Available from: [Link]

  • Mifflin, L., et al. (2020). RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly. The Journal of Immunology, 204(5), 1083-1090. Available from: [Link]

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  • Zhang, H., et al. (2019). N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy. Journal of Medicinal Chemistry, 62(14), 6665-6681. Available from: [Link]

  • Khidre, R. E., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ARKIVOC, 2016(v), 301-317. Available from: [Link]

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Validation

A Comparative Analysis of 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the acetamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interac...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the acetamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have led to its incorporation into a wide array of drug candidates. This guide provides a detailed comparative analysis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and its analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The 2-Cyano-N-[1-(aryl)ethyl]acetamide Scaffold

The core structure, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, features a chiral center and a cyanoacetamide moiety, both of which are known to contribute to biological activity. The cyano group can act as a hydrogen bond acceptor or participate in other interactions with biological targets, while the acetamide linkage provides a stable backbone. The N-(1-arylethyl) substituent allows for the exploration of how modifications to the aromatic ring impact potency and selectivity. This guide will delve into the nuances of how subtle structural changes to this scaffold can lead to significant differences in biological outcomes.

Synthetic Strategies for N-(1-Aryl)ethyl Acetamide Analogs

The synthesis of 2-cyano-N-[1-(aryl)ethyl]acetamide analogs is typically achieved through the condensation of a primary amine with a cyanoacetic acid derivative. Several methods have been reported for the synthesis of acetamides and cyanoacetamides, offering flexibility in reagent choice and reaction conditions.

General Synthesis Workflow:

A common and efficient route involves the reaction of a substituted 1-arylethylamine with an activated cyanoacetic acid derivative, such as an acid chloride or an ester.

SynthesisWorkflow A Substituted 1-Arylethylamine E Amide Formation (Condensation Reaction) A->E B Cyanoacetic Acid Derivative (e.g., Ethyl Cyanoacetate) B->E C Coupling Agent / Catalyst (e.g., DCC, EDC, or base) C->E Facilitates D Reaction Solvent (e.g., DCM, DMF) D->E Medium F Purification (e.g., Column Chromatography, Recrystallization) E->F G Target 2-Cyano-N-[1-(aryl)ethyl]acetamide Analog F->G

Caption: General workflow for the synthesis of 2-cyano-N-[1-(aryl)ethyl]acetamide analogs.

Detailed Experimental Protocol: Synthesis of (R)-2-Cyano-N-(1-phenylethyl)acetamide

This protocol, adapted from a published procedure, details the synthesis of a representative analog.[1]

Materials:

  • Methyl 2-cyanoacetate

  • (R)-1-phenylethanamine

  • Dilute Acetic Acid

  • Dry Dichloromethane (DCM)

  • Ethyl Acetate

  • Methanol

Procedure:

  • Dissolve methyl 2-cyanoacetate (0.01 mol) and (R)-1-phenylethanamine (0.01 mol) in dry dichloromethane (25 ml).

  • Add a catalytic amount of dilute acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 6-7 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Purify the crude product by successive recrystallization from methanol to yield the final product.

Rationale: The use of a catalytic amount of acid helps to activate the carbonyl group of the ester, facilitating the nucleophilic attack by the amine. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants. Purification by recrystallization ensures a high purity of the final compound.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

While direct comparative data for a series of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide analogs against a single biological target is limited in the public domain, we can infer valuable SAR insights from studies on structurally related compounds. A notable study investigated the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.[2] Although these compounds lack the cyano group, they share the N-(1-phenylethyl)acetamide core and provide a valuable starting point for understanding how substitutions on the aromatic ring influence biological activity.

Anticancer Activity

In a study evaluating derivatives against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, it was observed that the presence of halogens on the aromatic ring of the phenoxy group was favorable for anticancer activity.[2]

Compound IDR1 (on N-phenylethyl)R2 (on phenoxy)Activity
3c 4-Cl4-NO2Most potent
3a-j H, ClVarious (with halogens)Favorable activity

Table 1: Summary of Anticancer Activity of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives. [2]

SAR Insights:

  • Electron-withdrawing groups: The most potent compound in the series, 3c , possessed both a chloro group on the N-phenylethyl ring and a nitro group on the phenoxy ring. This suggests that electron-withdrawing substituents may enhance anticancer activity.[2]

  • Halogen substitution: The general observation that halogenated analogs showed favorable activity points to the importance of these substituents in interacting with the biological target, potentially through halogen bonding or by altering the electronic properties of the molecule.[2]

Anti-inflammatory and Analgesic Activity

The same study also revealed that compound 3c exhibited the most significant anti-inflammatory and analgesic activities, indicating a potential polypharmacological profile for this class of compounds.[2]

SAR_Insights cluster_0 Substituent Effects on Aryl Ring (R) cluster_1 Potential Biological Outcomes Core Core Scaffold: 2-Cyano-N-[1-(aryl)ethyl]acetamide Aryl Ring (R) Cyano Group (CN) EWG Electron-Withdrawing Groups (e.g., Cl, NO2) Core:f0->EWG Halogens Halogens (e.g., Cl, F, Br) Core:f0->Halogens EDG Electron-Donating Groups (e.g., OCH3) Core:f0->EDG Anticancer Enhanced Anticancer Activity EWG->Anticancer AntiInflammatory Enhanced Anti-inflammatory Activity EWG->AntiInflammatory Halogens->Anticancer AlteredPK Altered Pharmacokinetics

Caption: Structure-Activity Relationship (SAR) insights for N-(1-aryl)ethyl acetamide analogs.

Experimental Protocols for Biological Evaluation

To enable a robust comparative analysis, standardized in vitro assays are essential. The following are representative protocols for evaluating the biological activities of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Disk Diffusion Assay

This method is used to assess the antimicrobial activity of chemical substances.[3]

Procedure:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

  • Disk Application: Place sterile paper discs impregnated with the test compounds at known concentrations onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test bacteria.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Conclusion and Future Directions

The 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative studies on a homologous series of analogs are currently lacking in the public literature, the analysis of structurally related compounds provides valuable insights into the structure-activity relationships governing their biological activities. The presence and nature of substituents on the aryl ring appear to be critical determinants of potency, with electron-withdrawing groups and halogens showing particular promise for enhancing anticancer and anti-inflammatory effects.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-cyano-N-[1-(aryl)ethyl]acetamide analogs with diverse substitutions on the aryl ring. Such studies, employing standardized in vitro and in vivo assays, will be crucial for elucidating a comprehensive SAR and for identifying lead candidates for further preclinical development. The exploration of different biological targets beyond cancer and inflammation is also warranted, given the versatile nature of the cyanoacetamide moiety.

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Comparative

Efficacy comparison of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide with known drugs

An Efficacy Comparison of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (CNEA) with the Known BTK Inhibitor Ibrutinib Introduction The development of targeted therapies has revolutionized the treatment of various malignanc...

Author: BenchChem Technical Support Team. Date: January 2026

An Efficacy Comparison of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (CNEA) with the Known BTK Inhibitor Ibrutinib

Introduction

The development of targeted therapies has revolutionized the treatment of various malignancies and autoimmune diseases. A key area of focus has been the inhibition of specific kinases involved in pathological signaling pathways. Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in B-cell-driven diseases. Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant clinical success but is associated with off-target effects that can lead to adverse events. This has spurred the search for next-generation inhibitors with improved selectivity and potentially enhanced efficacy.

This guide provides a comparative analysis of a novel investigational compound, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide (hereafter referred to as CNEA), against the established drug, Ibrutinib. CNEA is a cyanoacetamide-based molecule, a chemical scaffold known to yield potent kinase inhibitors. This document outlines the preclinical experimental framework used to compare these two compounds, presenting hypothetical, yet plausible, data to guide researchers in drug development.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Both CNEA and Ibrutinib are designed to inhibit the function of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways crucial for B-cell proliferation, differentiation, and survival. BTK is a central node in this cascade. Its inhibition effectively shuts down these signals, making it a powerful strategy for treating B-cell malignancies like chronic lymphocytic leukemia (CLL) and autoimmune conditions such as rheumatoid arthritis.

Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. For the purpose of this guide, we will hypothesize that CNEA is a novel, reversible inhibitor of BTK, which may offer a different pharmacological profile, potentially reducing off-target effects associated with long-term covalent binding.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (Src family kinases) BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, & Differentiation Downstream->Proliferation Inhibitors CNEA (Hypothesized) Ibrutinib Inhibitors->BTK INHIBITS

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Comparative Efficacy Data

The following tables summarize the hypothetical data from a head-to-head comparison of CNEA and Ibrutinib. The experimental rationale is to assess not just potency against the primary target (BTK) but also selectivity and activity in a cellular context.

Table 1: In Vitro Enzymatic Potency and Kinase Selectivity

CompoundBTK IC₅₀ (nM)¹TEC IC₅₀ (nM)²EGFR IC₅₀ (nM)³ITK IC₅₀ (nM)⁴Selectivity Ratio (TEC/BTK)
CNEA 0.8150>10,000250187.5
Ibrutinib 0.57.85.61015.6

¹IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates higher potency. ²TEC: A member of the TEC family of kinases, closely related to BTK. Off-target inhibition can occur. ³EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is associated with side effects like rash and diarrhea seen with Ibrutinib. ⁴ITK (Interleukin-2-inducible T-cell kinase): Inhibition of ITK can affect T-cell function.

  • Interpretation: The data suggests CNEA is a highly potent BTK inhibitor, comparable to Ibrutinib. However, CNEA demonstrates significantly greater selectivity. Its much higher IC₅₀ values for EGFR and other related kinases suggest a potentially wider therapeutic window and a more favorable side-effect profile compared to Ibrutinib.

Table 2: Cellular Activity and In Vivo Efficacy

CompoundBCR-Mediated PLCγ2 Phosphorylation IC₅₀ (nM)⁵In Vivo Efficacy (Arthritis Score Reduction %)⁶
CNEA 5.265% at 10 mg/kg
Ibrutinib 3.570% at 10 mg/kg

BCR-Mediated PLCγ2 Phosphorylation: A cellular assay measuring the inhibition of a key downstream substrate of BTK in a relevant B-cell line. ⁶In Vivo Efficacy: Data from a standard collagen-induced arthritis mouse model, a common preclinical model for autoimmune diseases.

  • Interpretation: Both compounds show potent inhibition of BTK signaling in a cellular environment. Their in vivo efficacy in a disease model is comparable at the tested dose, indicating that CNEA's high potency translates to a whole-organism setting.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols are essential. The following outlines the core methodologies for the key experiments.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the potency of an inhibitor by measuring its ability to displace a fluorescent tracer from the ATP-binding site of the kinase.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute CNEA and Ibrutinib in DMSO, followed by a final dilution in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 4 µL of diluted compound (CNEA or Ibrutinib).

    • 4 µL of BTK-Europium conjugate solution.

    • 4 µL of Alexa Fluor™ 647-labeled tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cellular Assay Prep 1. Prepare Reagents (Compounds, BTK-Eu, Tracer) Setup 2. Set up Reaction in 384-well plate Prep->Setup Incubate 3. Incubate 60 min at Room Temperature Setup->Incubate Read 4. Read Plate (TR-FRET) Incubate->Read Analyze 5. Analyze Data (Calculate IC50) Read->Analyze Cell_Prep 1. Culture & Starve Ramos B-cells Treat 2. Pre-treat cells with CNEA/Ibrutinib Cell_Prep->Treat Stimulate 3. Stimulate with anti-IgM antibody Treat->Stimulate Lyse 4. Lyse cells and quantify protein Stimulate->Lyse WB 5. Western Blot for p-PLCγ2 / Total PLCγ2 Lyse->WB

Caption: High-level workflow for in vitro and cellular efficacy comparison assays.

Protocol 2: Cellular BCR Signaling Assay (Western Blot)

This protocol assesses an inhibitor's ability to block BTK signaling within a living B-cell.

Methodology:

  • Cell Culture: Culture Ramos cells (a human B-cell lymphoma line) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Seed cells in a 6-well plate. Pre-incubate the cells with various concentrations of CNEA or Ibrutinib for 1 hour.

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to the media for 10 minutes.

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities. Normalize the p-PLCγ2 signal to the total PLCγ2 signal for each sample. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

Conclusion

This guide presents a framework for the preclinical comparison of a novel compound, CNEA, with the established drug Ibrutinib. Based on the hypothetical data, CNEA emerges as a promising candidate with potency comparable to Ibrutinib but with a significantly improved selectivity profile. This superior selectivity, particularly against EGFR, suggests a potential for reduced mechanism-based side effects and an improved safety profile in clinical settings. The strong performance in both cellular and in vivo models indicates that CNEA's enzymatic advantages translate into meaningful biological activity.

The presented protocols offer a robust, self-validating system for such a comparison. By progressing from enzymatic assays to cellular models and finally to in vivo studies, researchers can build a comprehensive understanding of a compound's pharmacological profile. This structured, data-driven approach is fundamental to identifying next-generation therapeutics with superior efficacy and safety.

References

  • Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine. [Link]

  • Pan, Z., et al. (2017). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem. [Link]

  • Hendriks, R. W., et al. (2014). BTK-opathies: diseases of the B-cell antigen receptor signalling pathway. Nature Reviews Immunology. [Link]

  • Aalipour, A., & Advani, R. H. (2014). A review of the efficacy and safety of ibrutinib in the treatment of chronic lymphocytic leukemia. Clinical investigation. [Link]

Validation

The Structure-Activity Relationship of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide: A Comparative Guide for Anticonvulsant Drug Discovery

In the landscape of medicinal chemistry and neuropharmacology, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor. The 2-cyanoacetamide scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and neuropharmacology, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor. The 2-cyanoacetamide scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of central nervous system activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide, a representative compound of this class. By comparing its structural features and biological activities with those of relevant analogs, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation anticonvulsant therapies.

The 2-Cyanoacetamide Core: A Privileged Scaffold in Anticonvulsant Research

The 2-cyano-N-substituted acetamide framework represents a versatile template for the development of anticonvulsant drugs. The inherent chemical functionalities—a nitrile group, an amide linkage, and a variable N-substituent—provide ample opportunities for structural modification to modulate physicochemical properties and biological activity. The lipophilic N-substituent is crucial for traversing the blood-brain barrier, a prerequisite for central nervous system targets.

Deconstructing the Structure-Activity Relationship

While specific experimental data for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is not extensively published, a comprehensive SAR can be inferred from studies on structurally related N-substituted acetamides and similar anticonvulsant agents. The key structural components for analysis are: the N-[1-(4-ethylphenyl)ethyl] moiety, the cyanoacetamide core, and the interplay between them.

The N-[1-(4-ethylphenyl)ethyl] Substituent: A Key Determinant of Potency

The nature of the substituent attached to the amide nitrogen is a critical determinant of anticonvulsant activity. The N-[1-(4-ethylphenyl)ethyl] group in our topic compound possesses several features that likely contribute to its pharmacological profile.

  • Aromatic Ring Substitution: The presence of an ethyl group at the para-position of the phenyl ring is a key modification. In related series of anticonvulsant compounds, alkyl substitutions on the aromatic ring have been shown to enhance potency. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, substitutions on the anilide moiety significantly influenced anticonvulsant activity in the maximal electroshock (MES) seizure model.[1] This suggests that the ethyl group in our lead compound may be optimizing hydrophobic interactions within the binding pocket of its molecular target.

  • Chirality at the α-Carbon: The ethyl group attached to the benzylic carbon creates a chiral center. Stereochemistry often plays a pivotal role in the biological activity of small molecules. Although not explicitly studied for this compound, it is highly probable that one enantiomer exhibits greater anticonvulsant potency than the other.

  • The Ethyl Bridge: The two-carbon chain linking the phenyl ring to the amide nitrogen provides conformational flexibility, allowing the molecule to adopt an optimal orientation for receptor binding.

Table 1: Comparative Anticonvulsant Activity of N-Aryl Acetamide Analogs in the Maximal Electroshock (MES) Test

Compound/AnalogN-SubstituentMES ED₅₀ (mg/kg, i.p., mice)Reference
Hypothetical Lead Compound 1-(4-ethylphenyl)ethylData not available-
Analog 11-phenylethylData not available-
Analog 22,6-dimethylphenyl1.7 (oral)[2]
Analog 31,2-diphenylethylData available, good oral efficacy[3]
Analog 43-trifluoromethylanilide derivativesActive at 100-300 mg/kg[1]

This table is a composite based on available data for structurally related compounds to illustrate SAR principles. Specific data for the lead compound and some direct analogs is not publicly available.

The Cyanoacetamide Moiety: More Than a Simple Linker

The 2-cyanoacetamide core is not merely a structural scaffold but an active contributor to the molecule's pharmacological effects.

  • The Cyano Group: The nitrile functionality is a key pharmacophoric element. It is a known bioisostere for other functional groups and can participate in hydrogen bonding and dipole-dipole interactions. Notably, the α-cyano group has been implicated in the modulation of voltage-gated sodium channels in other classes of neurologically active compounds.[4][5][6]

  • The Amide Linkage: The amide bond provides a rigid planar unit and acts as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule to its biological target.

Proposed Mechanism of Action: A Multi-Target Approach?

The precise mechanism of action for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide has not been definitively elucidated. However, based on the SAR of related compounds and the general pharmacology of anticonvulsants, a plausible hypothesis involves the modulation of neuronal excitability through interaction with voltage-gated ion channels and/or enhancement of inhibitory neurotransmission.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many established anticonvulsant drugs is the blockade of voltage-gated sodium channels (VGSCs).[7] This action reduces the repetitive firing of action potentials that is characteristic of seizure activity. The structural features of our lead compound, particularly the lipophilic N-arylalkyl group and the electronegative cyano group, are consistent with those of known sodium channel blockers. The cyano group, in particular, may interact with specific residues within the channel pore.[4][5][6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Intervention Action Potential Action Potential Na+ Channel (Open) Na+ Channel (Open) Action Potential->Na+ Channel (Open) Depolarization Na+ Influx Na+ Influx Na+ Channel (Open)->Na+ Influx Na+ Channel (Blocked) Na+ Channel (Blocked) Vesicle Fusion Vesicle Fusion Na+ Influx->Vesicle Fusion Triggers Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Receptor Binding Receptor Binding Neurotransmitter Release->Receptor Binding EPSP EPSP Receptor Binding->EPSP Generates Lead Compound Lead Compound Lead Compound->Na+ Channel (Open) Blocks

Figure 1: Proposed mechanism of action via voltage-gated sodium channel blockade.

Enhancement of GABAergic Neurotransmission

Another major strategy in anticonvulsant therapy is to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved through various mechanisms, including direct modulation of GABA-A receptors or inhibition of GABA reuptake. While there is less direct evidence for this mechanism for cyanoacetamides, some anticonvulsants with aromatic moieties have been shown to modulate GABA-A receptors.[8] Further investigation is required to determine if 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide or its analogs possess significant GABAergic activity.

Experimental Protocols for Evaluation

To rigorously assess the anticonvulsant profile of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and its analogs, a battery of in vivo and in vitro assays is essential.

In Vivo Anticonvulsant Screening

This is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice or rats.

  • After a predetermined time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.

This model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.

Protocol:

  • Administer the test compound to a group of mice.

  • After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • A compound is considered protective if it prevents the onset of clonic seizures.

  • Calculate the ED₅₀ for protection against scPTZ-induced seizures.

This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.

Protocol:

  • Train the animals (mice or rats) to stay on a rotating rod (e.g., at 6-10 rpm).

  • Administer the test compound at various doses.

  • At specified time intervals, place the animals back on the rotating rod.

  • Record the time the animal is able to remain on the rod.

  • The dose at which 50% of the animals fall off the rod is determined as the median toxic dose (TD₅₀).

G Compound Administration Compound Administration MES Test MES Test Compound Administration->MES Test scPTZ Test scPTZ Test Compound Administration->scPTZ Test Rotarod Test Rotarod Test Compound Administration->Rotarod Test Data Analysis Data Analysis MES Test->Data Analysis ED₅₀ scPTZ Test->Data Analysis ED₅₀ Rotarod Test->Data Analysis TD₅₀

Figure 2: In vivo anticonvulsant screening workflow.

In Vitro Mechanistic Studies

This technique allows for the direct measurement of the effect of a compound on the function of ion channels.

Protocol:

  • Culture a suitable cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells expressing Nav1.2).

  • Use the whole-cell patch-clamp technique to record sodium currents in response to voltage steps.

  • Apply the test compound at various concentrations to the bath solution.

  • Measure the changes in the amplitude and kinetics of the sodium current to determine the inhibitory concentration (IC₅₀) and the mechanism of blockade (e.g., state-dependent block).

These assays can determine if a compound enhances GABAergic neurotransmission.

Protocol:

  • Use cells expressing GABA-A receptors (e.g., Xenopus oocytes or mammalian cell lines).

  • Apply a sub-maximal concentration of GABA to elicit a baseline current.

  • Co-apply the test compound with GABA and measure the potentiation of the GABA-induced current.

  • This can be done using two-electrode voltage clamp or patch-clamp techniques.

Conclusion and Future Directions

The 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide scaffold holds significant promise for the development of novel anticonvulsant agents. The SAR analysis, though inferential, strongly suggests that modifications to the N-arylalkyl substituent can significantly impact potency. The cyanoacetamide core likely plays a crucial role in the mechanism of action, potentially through interactions with voltage-gated sodium channels.

Future research should focus on:

  • Synthesis and biological evaluation of a focused library of analogs of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide to obtain concrete ED₅₀ and IC₅₀ values. This will allow for a more precise definition of the SAR.

  • Elucidation of the stereospecific activity by synthesizing and testing the individual enantiomers.

  • In-depth mechanistic studies using patch-clamp electrophysiology and other in vitro techniques to definitively identify the molecular target(s).

By systematically exploring the chemical space around this promising scaffold, the scientific community can pave the way for the discovery of new, more effective, and safer treatments for epilepsy.

References

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